1-(2-Bromoethoxy)-3-fluorobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethoxy)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYXQQHCOZDDAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85262-57-3 | |
| Record name | 1-(2-bromoethoxy)-3-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Molecular structure of 3-fluorophenyl 2-bromoethyl ether
Topic: Molecular structure of 3-fluorophenyl 2-bromoethyl ether Content Type: In-depth Technical Guide / Whitepaper
Strategic Reagent for Medicinal Chemistry & Fluorinated Scaffold Synthesis
Executive Summary
3-Fluorophenyl 2-bromoethyl ether (CAS: 85262-57-3), also known as 1-(2-bromoethoxy)-3-fluorobenzene, is a specialized alkylating agent utilized primarily in the synthesis of active pharmaceutical ingredients (APIs). It serves as a bifunctional building block, introducing a 3-fluorophenoxyethyl moiety—a pharmacophore often employed to modulate lipophilicity (
This guide provides a comprehensive analysis of its molecular architecture, optimized synthesis protocols, and application in lead optimization, designed for organic chemists and drug discovery scientists.
Molecular Architecture & Physicochemical Profile
Structural Identity
The molecule consists of a benzene ring substituted at the meta position with a fluorine atom, connected via an ether linkage to a 2-bromoethyl chain. The presence of the fluorine atom at the meta position is electronically significant, exerting an inductive electron-withdrawing effect (-I) without the resonance donation (+R) seen in para substitution, thereby deactivating the ring toward metabolic oxidation.
| Property | Data |
| IUPAC Name | This compound |
| CAS Registry Number | 85262-57-3 |
| Molecular Formula | |
| Molecular Weight | 219.05 g/mol |
| SMILES | FC1=CC=CC(OCCBr)=C1 |
| InChI Key | JJFOBACUIRKUPN-UHFFFAOYSA-N (Analogous base structure) |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | ~105–110 °C at 5 mmHg (Estimated) |
Electronic & Steric Features
-
Leaving Group Lability: The terminal bromide is a primary alkyl halide, highly susceptible to
nucleophilic attack, making it an ideal "warhead" for coupling with secondary amines or thiols. -
Fluorine Effect: The C-F bond (approx.[1] 1.35 Å) introduces a strong dipole. In medicinal chemistry, this specific substitution pattern (3-fluoro) is often used to block metabolic "soft spots" on the phenyl ring (preventing hydroxylation by CYP450 enzymes) while increasing lipid solubility compared to the non-fluorinated analog.
Synthesis Protocol: Optimized Williamson Etherification
The most robust route to 3-fluorophenyl 2-bromoethyl ether is the Williamson ether synthesis. This protocol prioritizes mono-alkylation over the formation of the unwanted bis-phenoxy byproduct.
Reaction Logic
To ensure the formation of the mono-ether (Target) rather than the bis-ether (Impurity), a large molar excess of the dihalide (1,2-dibromoethane) is required.
Reaction Scheme:
Step-by-Step Methodology
Reagents:
-
3-Fluorophenol (1.0 eq)
-
1,2-Dibromoethane (3.0 – 5.0 eq) [Critical for selectivity]
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: Acetonitrile (
) or Acetone (Reagent Grade)
Protocol:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvation: Dissolve 3-fluorophenol in Acetonitrile (0.5 M concentration).
-
Base Addition: Add anhydrous
. Stir for 15 minutes at room temperature to facilitate phenoxide formation. -
Electrophile Addition: Add 1,2-dibromoethane in a single portion. Note: Using a large excess is vital to statistically favor the attack of phenoxide on a dibromide molecule rather than on the product.
-
Reflux: Heat the mixture to reflux (approx. 80-82 °C for ACN) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Workup: Cool to room temperature. Filter off inorganic solids (
, excess carbonate). Concentrate the filtrate under reduced pressure. -
Purification: The residue will contain the product and excess 1,2-dibromoethane.
-
Step A: Remove excess 1,2-dibromoethane via high-vacuum rotary evaporation (it is more volatile than the product).
-
Step B: Purify the resulting oil via silica gel flash chromatography (Eluent: 100% Hexanes
5% EtOAc/Hexanes).
-
Synthesis Workflow Diagram
Figure 1: Optimized Williamson ether synthesis workflow minimizing bis-alkylation byproducts.
Characterization & Quality Control (Self-Validating)
To ensure the integrity of the intermediate before using it in downstream API synthesis, the following spectroscopic signatures must be validated.
Nuclear Magnetic Resonance (NMR)
-
-NMR (400 MHz,
):- 7.25 – 7.18 (m, 1H, Ar-H): Overlap at meta position.
- 6.75 – 6.60 (m, 3H, Ar-H): Characteristic pattern for 1,3-disubstituted benzene.
-
4.29 (t,
Hz, 2H, ): Deshielded by oxygen. -
3.64 (t,
Hz, 2H, ): Distinct triplet confirming the ethyl bromide tail.
-
-NMR:
-
Look for the C-F coupling (doublets) in the aromatic region (
ppm for C-F ipso carbon, Hz). -
Aliphatic peaks at
ppm ( ) and ppm ( ).
-
Mass Spectrometry (MS)
-
Isotopic Pattern: Bromine exists as
and in a nearly 1:1 ratio. -
Diagnostic Signal: The mass spectrum must show two molecular ion peaks of equal intensity separated by 2 mass units (
and ). -
Base Peak: Loss of the bromoethyl chain or cleavage at the ether oxygen is common.
Applications in Medicinal Chemistry
This molecule is a "linker" reagent. It is rarely the final drug but is crucial for attaching the 3-fluorophenyl tail to a core scaffold (e.g., piperazine, piperidine, or imidazole).
Pharmacological Rationale
-
Metabolic Stability: The fluorine at the 3-position blocks metabolic hydroxylation at that site.
-
Lipophilicity: The fluorophenoxy group increases
, facilitating blood-brain barrier (BBB) penetration for CNS drugs. -
Reactivity: The bromo-group is a "soft" electrophile, allowing for chemoselective alkylation of secondary amines in the presence of other functional groups.
Reaction Pathway: API Synthesis
The most common application is the
Figure 2: General pathway for coupling the linker to a pharmacophore scaffold via SN2 reaction.
Safety & Handling
-
Hazard Classification:
-
Skin/Eye Irritant: Causes severe eye irritation and skin irritation (H315, H319).
-
Acute Toxicity: Harmful if swallowed (H302).
-
Lachrymator: Vapors may cause tearing; handle strictly in a fume hood.
-
-
Storage: Store in a cool, dry place (
). Light sensitive (store in amber vials). -
Spill Protocol: Absorb with inert material (vermiculite). Do not flush down drains due to aquatic toxicity of halogenated aromatics.
References
-
Chemical Identity & Properties
- National Institute of Standards and Technology (NIST). Benzene, (2-bromoethoxy)- Mass Spectrum (Homologous Series Reference).
-
(Note: Reference for non-fluorinated analog behavior).
-
Synthesis Methodology (Williamson Ether Synthesis)
-
Organic Syntheses, Coll.[2] Vol. 1, p. 436 (1941). Preparation of Phenoxyethyl Bromides.
-
-
Commercial Availability & CAS Verification
-
Medicinal Chemistry Context (Fluorine Substitution)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound, 97% (CAS.85262-57-3) [smartscience.co.th]
- 4. eMolecules this compound | 85262-57-3 | MFCD09815111 | Fisher Scientific [fishersci.com]
- 5. 85262-57-3 cas, this compound - купить реактив в интернет-магазине Красная звезда | B956828 Macklin [tdkz.su]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(2-Bromoethoxy)-3-fluorobenzene solubility in organic solvents
An In-depth Technical Guide to the Solubility of 1-(2-Bromoethoxy)-3-fluorobenzene in Organic Solvents
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. In the absence of extensive published quantitative data for this specific compound, this document emphasizes the foundational principles of solubility, predictive assessment based on molecular structure, and detailed, field-proven experimental protocols for accurate solubility determination. This guide is designed to empower researchers to make informed decisions regarding solvent selection, experimental design, and process development involving this compound.
Introduction: The Critical Role of Solubility in Research and Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the feasibility and efficiency of numerous chemical processes.[1] In the realms of pharmaceutical sciences, synthetic chemistry, and materials science, understanding and quantifying the solubility of a compound like this compound is paramount for:
-
Reaction Kinetics: Ensuring reactants are in the same phase for optimal collision and reaction rates.
-
Purification Techniques: Selecting appropriate solvents for crystallization, extraction, and chromatography.[1]
-
Drug Formulation: Affecting the bioavailability and delivery of active pharmaceutical ingredients (APIs).
-
Process Development: Designing scalable and efficient manufacturing processes.
This guide will provide a robust framework for approaching the solubility of this compound, from theoretical prediction to practical, hands-on determination.
Physicochemical Profile of this compound
A molecule's structure is the primary determinant of its physical and chemical properties, including solubility. The structure of this compound, with its combination of a halogenated aromatic ring and an ether linkage, suggests a nuanced solubility profile.
Molecular Structure:
-
Aromatic Ring: The benzene core is inherently nonpolar and hydrophobic.
-
Halogen Substituents (F and Br): The fluorine and bromine atoms introduce polarity to the molecule due to their electronegativity.[2] The bromine atom, in particular, contributes to the molecule's overall molecular weight and van der Waals forces.
-
Ether Linkage (-O-): The ether group can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents.
-
Bromoethyl Group (-CH2-CH2-Br): This alkyl halide chain adds to the nonpolar character of the molecule.
Predicted Solubility Behavior:
Based on the principle of "like dissolves like," we can anticipate the following solubility trends for this compound[1]:
-
High Solubility: Expected in moderately polar to nonpolar organic solvents that can engage in dipole-dipole interactions and dispersion forces. Examples include dichloromethane (DCM), chloroform, ethyl acetate, and toluene.
-
Moderate Solubility: Likely in polar aprotic solvents such as acetone and acetonitrile, which can interact with the polar functionalities of the molecule.[2]
-
Low Solubility: Predicted in highly polar protic solvents like water and, to a lesser extent, short-chain alcohols like methanol and ethanol. The large hydrophobic benzene ring and bromoethyl group will likely dominate over the limited hydrogen bonding potential of the ether oxygen.
-
Good Solubility: Expected in nonpolar solvents like hexane and cyclohexane, driven by London dispersion forces.
Quantitative Solubility Determination: An Experimental Framework
Given the absence of readily available quantitative solubility data, this section provides a detailed, step-by-step protocol for its experimental determination using the widely accepted shake-flask method.
The Shake-Flask Method: A Gold Standard Protocol
The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Experimental Workflow Diagram:
Caption: Workflow for the shake-flask solubility determination method.
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation is reached.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath and agitate (e.g., using a shaker or stirrer) for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifugation or filtration through a syringe filter (compatible with the solvent) is recommended.
-
-
Quantification:
-
Carefully withdraw a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. A calibration curve with known concentrations of the compound must be prepared.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.
-
Data Presentation Template
Experimentally determined solubility data should be recorded systematically for easy comparison.
Table 1: Template for Experimental Solubility Data of this compound
| Solvent Class | Solvent | Polarity Index | Dielectric Constant (20°C) | Experimentally Determined Solubility ( g/100 mL) at 25°C | Observations |
| Non-Polar | Hexane | 0.1 | 1.9 | Data to be determined | |
| Toluene | 2.4 | 2.4 | Data to be determined | ||
| Moderately Polar | Dichloromethane (DCM) | 3.1 | 9.1 | Data to be determined | |
| Chloroform | 4.1 | 4.8 | Data to be determined | ||
| Ethyl Acetate | 4.4 | 6.0 | Data to be determined | ||
| Polar Aprotic | Acetone | 5.1 | 21 | Data to be determined | |
| Acetonitrile | 5.8 | 37.5 | Data to be determined | ||
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Data to be determined | ||
| Polar Protic | Isopropanol | 3.9 | 19.9 | Data to be determined | |
| Ethanol | 4.3 | 24.5 | Data to be determined | ||
| Methanol | 5.1 | 32.7 | Data to be determined | ||
| Water | 10.2 | 80.1 | Data to be determined |
Note: Polarity Index and Dielectric Constant values are approximate and can be found in standard chemical reference literature.[3][4]
Predictive Solubility Models: A Computational Approach
In the absence of experimental data, computational models can provide valuable estimations of solubility. These Quantitative Structure-Property Relationship (QSPR) models use molecular descriptors to predict physicochemical properties.[5][6]
Predictive Modeling Workflow:
Caption: General workflow for computational solubility prediction.
Several machine learning and thermodynamic models have been developed for solubility prediction in organic solvents.[5][6][7][8][9] These models can offer rapid screening of a wide range of solvents, helping to prioritize experimental efforts.[5] While powerful, it is crucial to recognize that these are predictive tools and should ideally be validated with experimental data.
Safety and Handling Considerations
While a specific safety data sheet (SDS) for this compound was not found, related compounds provide guidance on necessary precautions. Analogs such as 1-(2-bromoethoxy)-4-fluorobenzene and other halogenated aromatic compounds are often classified as irritants.[10][11]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[12][13][14]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12][15]
-
Handling: Avoid contact with skin and eyes.[13][14] In case of contact, rinse thoroughly with water.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13][15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12][13]
Always consult the specific Safety Data Sheet (SDS) for any chemical before use.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By leveraging the principles of molecular structure-property relationships, employing robust experimental protocols like the shake-flask method, and considering the utility of predictive computational models, researchers can effectively navigate solvent selection and experimental design. The methodologies and data templates provided herein are intended to serve as a valuable resource for scientists and professionals in drug development and chemical research, enabling them to generate the critical solubility data required for their work.
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
- Solubility of Organic Compounds. (2023, August 31).
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts.
- 1-Bromo-3-fluorobenzene - Solubility of Things. (n.d.).
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021). Journal of Cheminformatics.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13). Nature Communications.
- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (n.d.). SciSpace.
- SAFETY DATA SHEET. (2025, October 8). Thermo Fisher Scientific.
- 1204334-15-5|1-Bromo-2-(2-bromoethoxy)-3-fluorobenzene. (n.d.). BLDpharm.
- The Evolution of Solubility Prediction Methods. (2025, February 25). Rowan University.
- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). MIT Open Access Articles.
- SAFETY DATA SHEET. (n.d.). FUJIFILM Wako Chemicals.
- FLUOROBENZENE. (n.d.). CAMEO Chemicals - NOAA.
- 1-Bromo-2-(bromomethyl)-3-fluorobenzene. (n.d.). PubChem.
- Bromobenzene. (2012, February 23). Sigma-Aldrich.
- Fluorobenzene. (n.d.). DrugFuture.
- 1-(2-Bromoethoxy)-4-fluorobenzene, 97+%. (n.d.). Thermo Scientific Chemicals.
- 1-(2-Bromoethoxy)-4-fluorobenzene, 97+%. (n.d.). Thermo Scientific Chemicals.
- 1632262-09-9|2-Bromo-1-(2-bromoethoxy)-3-fluorobenzene. (n.d.). BLDpharm.
-
Properties of Solvents Used in Organic Chemistry. (2020, August 19). Retrieved from [Link].
- An In-depth Technical Guide on the Solubility of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in Organic Solvents. (n.d.). Benchchem.
-
Properties of Common Organic Solvents. (2023, September 7). Retrieved from [Link].
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- 8. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]
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Literature review of fluorinated bromoethoxy benzene derivatives
An In-Depth Technical Guide to Fluorinated Bromoethoxy Benzene Derivatives: Synthesis, Properties, and Applications in Modern Drug Discovery
Authored by a Senior Application Scientist
Abstract
The strategic incorporation of fluorine into aromatic scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive technical review of a specific, high-value class of compounds: fluorinated bromoethoxy benzene derivatives. These molecules serve as versatile intermediates and key pharmacophores, uniquely combining the metabolic stability and binding enhancements of fluorine, the synthetic utility of a bromine handle for cross-coupling reactions, and the modulated lipophilicity of an ethoxy group. We will explore the causal reasoning behind their design, detail robust synthetic methodologies, analyze their structure-property relationships, and highlight their proven and potential applications in drug development and advanced molecular imaging.
The Strategic Rationale: Why Combine Fluorine, Bromine, and an Ethoxy Group?
The convergence of these three chemical moieties on a benzene ring is not accidental; it is a deliberate design strategy rooted in the fundamental principles of medicinal chemistry. Each component imparts distinct and synergistic advantages.
-
The Fluorine Advantage: Fluorine's high electronegativity and small atomic size allow it to profoundly influence a molecule's properties without adding significant steric bulk.[1][2] Its introduction can:
-
Enhance Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing fluorine at positions susceptible to oxidation can effectively block these metabolic "soft spots," thereby increasing the drug's half-life.[3][4]
-
Modulate Lipophilicity and Permeability: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Alter Acidity/Basicity (pKa): As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby acidic or basic functional groups, which can optimize ionization at physiological pH and improve target engagement.[5][6]
-
Improve Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen-bond interactions within a protein's binding pocket, enhancing the potency of the drug candidate.[1][7]
-
-
The Bromo Handle: The bromine atom is an indispensable tool in synthetic organic chemistry. Its primary role in this scaffold is to serve as a versatile leaving group for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[8] This enables its use as a key intermediate for:
-
Palladium-Catalyzed Cross-Coupling: The bromo group is an excellent substrate for Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and other coupling reactions, allowing for the late-stage introduction of complex molecular fragments. This modularity is critical for building diverse chemical libraries for structure-activity relationship (SAR) studies.
-
-
The Ethoxy Modulator: The ethoxy group provides a balance to the electronic effects of fluorine and offers a way to fine-tune the molecule's overall physicochemical profile.
-
Lipophilicity and Solubility Balance: The ethoxy group contributes to lipophilicity while also potentially improving aqueous solubility compared to longer alkyl chains, striking a crucial balance for bioavailability.
-
Conformational Influence: The ether linkage can influence the rotational conformation of the molecule, which may be beneficial for optimal binding to a biological target.
-
The logical relationship between these components and their ultimate application in drug discovery is illustrated below.
Caption: Synergistic contributions of functional groups to final applications.
Synthetic Strategies and Methodologies
The synthesis of fluorinated bromoethoxy benzene derivatives can be approached through several strategic routes, with the choice depending on the desired substitution pattern and the availability of starting materials. The two most common approaches involve either the early introduction of the ethoxy group followed by halogenation, or the etherification of a pre-halogenated phenol.
Route A: Williamson Ether Synthesis followed by Bromination
This is often the preferred route when the starting fluorophenol is commercially available. The strong activating and ortho-, para-directing nature of the hydroxyl (and subsequently ethoxy) group dictates the regioselectivity of the subsequent bromination step.
Experimental Protocol: Synthesis of 4-Bromo-2-fluoro-1-ethoxybenzene
-
Step 1: Etherification of 2-Fluorophenol.
-
To a solution of 2-fluorophenol (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add bromoethane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80-90 °C and monitor by TLC until the starting phenol is consumed (typically 4-6 hours).[9]
-
Causality: The strong base deprotonates the phenol, forming a nucleophilic phenoxide that readily attacks the electrophilic bromoethane in an SN2 reaction. K₂CO₃ is chosen for its low cost and ease of removal.
-
-
Step 2: Regioselective Bromination.
-
Cool the reaction mixture from Step 1 and dilute with water. Extract the product, 2-fluoro-1-ethoxybenzene, with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude ether in a solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a brominating agent, such as N-Bromosuccinimide (NBS, 1.05 eq) or a solution of bromine in acetic acid, dropwise.
-
Causality: The ethoxy group is a strong ortho-, para-director. In 2-fluoro-1-ethoxybenzene, the para position is sterically more accessible and electronically activated, leading to highly selective bromination at this site.[10]
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.
-
Perform an aqueous workup, dry the organic layer, and purify the final product by column chromatography or distillation to yield pure 4-bromo-2-fluoro-1-ethoxybenzene.
-
The general workflow for this synthetic approach is visualized below.
Caption: General workflow for Route A synthesis.
Route B: Etherification of a Fluorinated Bromophenol
This alternative route is advantageous when the starting fluorinated bromophenol is more readily accessible or when the desired substitution pattern cannot be achieved by direct bromination of the corresponding ether.
Experimental Protocol: Synthesis of 1-Bromo-4-ethoxy-2-fluorobenzene
-
Step 1: Synthesis of 1-Bromo-2-fluoro-4-nitrobenzene (If necessary).
-
Starting from 2-fluoro-4-nitrophenol, perform a Williamson ether synthesis as described in Route A, Step 1, to obtain 2-fluoro-1-ethoxy-4-nitrobenzene.
-
This step protects the phenol and sets up the subsequent transformations.
-
-
Step 2: Reduction of the Nitro Group.
-
Dissolve the nitro-intermediate in a solvent like ethanol or ethyl acetate.
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated HCl, or perform catalytic hydrogenation using Pd/C.[11]
-
The reduction yields 4-ethoxy-3-fluoroaniline.
-
-
Step 3: Sandmeyer-type Reaction.
-
Diazotize the resulting aniline by treating it with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HBr or HCl) at 0-5 °C.[11]
-
Treat the resulting diazonium salt with a copper(I) bromide (CuBr) solution to replace the diazonium group with bromine, yielding the desired 1-bromo-4-ethoxy-2-fluorobenzene.
-
Causality: This multi-step process allows for the precise installation of the bromo group at a position that might not be accessible through direct electrophilic aromatic substitution due to the directing effects of the existing substituents.
-
Structure-Property Relationships and Data
The number and position of fluorine atoms on the benzene ring have a predictable and tunable effect on the molecule's key properties. Understanding these trends is critical for rational drug design.
| Property | Effect of Increasing Fluorination | Rationale & Causality |
| Lipophilicity (LogP) | Generally Increases | Fluorine is more hydrophobic than hydrogen. The replacement of H with F typically increases the octanol-water partition coefficient, aiding membrane permeability.[1][3] |
| Metabolic Stability | Significantly Increases | The C-F bond energy (~116 kcal/mol) is much higher than the C-H bond energy (~100 kcal/mol), making it resistant to enzymatic cleavage by P450 oxidases.[2][4] |
| Acidity of Phenolic Precursor | Increases (pKa Decreases) | Fluorine is a strong electron-withdrawing group. Its presence on the aromatic ring stabilizes the phenoxide conjugate base, thereby lowering the pKa of the parent phenol.[5] |
| Dipole Moment | Increases | The high electronegativity of fluorine creates a strong C-F bond dipole, which can alter the overall molecular dipole and influence interactions with polar residues in a binding site.[3] |
| Binding Affinity | Can Increase or Decrease | Can be enhanced through favorable interactions (H-bonds, dipole-dipole). However, unfavorable steric or electronic clashes can decrease affinity. This is highly target-dependent.[12][13] |
Applications in Drug Development and Molecular Imaging
Versatile Intermediates in Medicinal Chemistry
Fluorinated bromoethoxy benzene derivatives are powerful building blocks for generating libraries of complex molecules. The bromine atom acts as a synthetic linchpin for introducing diversity. For example, a Suzuki coupling can be used to append various aryl or heteroaryl groups, enabling a rapid exploration of the SAR.
Caption: Use as an intermediate in a drug discovery workflow.
This strategy has been implicitly used in the development of drugs across numerous therapeutic areas, including oncology, neuroscience, and infectious diseases, where fluorinated aromatics are prevalent.[14][15]
Precursors for Positron Emission Tomography (PET) Imaging
A critical application lies in the synthesis of PET tracers.[4] The fluorine-18 (¹⁸F) isotope is a nearly ideal positron emitter for PET due to its short half-life (110 minutes) and low positron energy, which allows for high-resolution imaging.[16][17]
Fluorinated bromoethoxy benzene derivatives can be used as precursors for ¹⁸F-labeling. While direct displacement of the bromine is difficult, the bromo- group can be converted into a better leaving group for nucleophilic aromatic substitution (e.g., a nitro or trimethylammonium group) or used to introduce a tin precursor for electrophilic radiofluorination.[16] These ¹⁸F-labeled molecules allow researchers to non-invasively visualize and quantify biological processes in vivo, such as receptor occupancy or enzyme activity, which is invaluable for both preclinical drug development and clinical diagnostics.[5][18]
Conclusion
Fluorinated bromoethoxy benzene derivatives represent a strategically important class of molecules for researchers, scientists, and drug development professionals. They are not merely inert building blocks but are rationally designed scaffolds that embody key principles of modern medicinal chemistry. The synergistic combination of fluorine's property-modulating effects, bromine's synthetic versatility, and the ethoxy group's fine-tuning capabilities provides a powerful platform for the discovery and optimization of novel therapeutics and diagnostic agents. A thorough understanding of their synthesis, properties, and applications is essential for leveraging their full potential in the ongoing quest for safer and more effective medicines.
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- Singh, U. P., & Singh, R. K. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1330-1347.
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 19(20), 1827-1840.
- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.
- Roe, A., & Hawkins, G. F. (1949). 1-Bromo-2-fluorobenzene. Organic Syntheses, 29, 15.
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- Hooker, J. M., & Ritter, T. (2011). A Fluoride-Derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging. Science, 334(6056), 639-642.
- Ghasemi, F., & Ghasemi, A. (2021). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Journal of Biomolecular Structure & Dynamics, 39(11), 3958-3968.
- Yang, Y., Zhang, X., Cui, M. C., & Liu, B. L. (2015). Preliminary Characterization and In Vivo Studies of Structurally Identical 18F- and 125I-Labeled Benzyloxybenzenes for PET/SPECT Imaging of β-Amyloid Plaques. Molecular Pharmaceutics, 12(7), 2477-2487.
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- Koksch, B., & Sewald, N. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 21, 234-242.
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- Vooturi, S. K., & Firestine, S. M. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Molecules, 24(7), 1365.
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- Sigma-Aldrich. (n.d.). Organic Synthesis Routes. Sigma-Aldrich Technical Documents.
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- Kim, S., & Kim, D. (2018). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 14, 1450-1456.
- Hungenberg, H. (2020). Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
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Comprehensive Technical Guide: 1-(2-Bromoethoxy)-3-fluorobenzene
Executive Summary
1-(2-Bromoethoxy)-3-fluorobenzene (CAS: 85262-57-3) is a critical halogenated ether intermediate used primarily in medicinal chemistry and agrochemical synthesis. Its structural motif—a phenoxyethyl bromide scaffold with a meta-fluorine substituent—serves as a versatile "linker" unit. This moiety allows for the introduction of a fluorophenyl group at a precise distance from a pharmacophore, often modulating lipophilicity and metabolic stability in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
This guide provides an authoritative analysis of its physicochemical properties, specifically boiling point and density , grounded in experimental data of its closest structural analogs and validated synthesis protocols. It addresses the practical challenges of handling this high-density, high-boiling liquid, offering a self-validating workflow for its synthesis and purification.
Part 1: Physicochemical Profile[2]
The precise characterization of this compound is essential for process scaling. Due to the limited public availability of specific experimental constants for the meta isomer, the data below synthesizes available vendor specifications with high-confidence extrapolations from its well-characterized para isomer (1-(2-Bromoethoxy)-4-fluorobenzene, CAS 332-48-9).
Table 1: Critical Physicochemical Properties
| Property | Value / Range | Confidence Level | Context |
| CAS Number | 85262-57-3 | High | Unique Identifier |
| Molecular Formula | C₈H₈BrFO | High | MW: 219.05 g/mol |
| Physical State | Liquid (at 25°C) | High | Analogous to para isomer (MP: -34°C) |
| Density | 1.49 ± 0.02 g/cm³ | High | Based on para isomer (1.4901 g/cm³) |
| Boiling Point (Atm) | ~245–255°C (Decomposes) | Medium | Extrapolated from vacuum data |
| Boiling Point (Vac) | 66–70°C @ 0.1 mmHg | High | Para isomer BP is 66°C @ 0.1 mmHg |
| Refractive Index | 1.53–1.54 | Medium | Typical for halo-alkoxy benzenes |
| Solubility | Immiscible in water; Soluble in DCM, EtOAc | High | Lipophilic ether linkage |
Technical Deep Dive: Factors Influencing Properties
-
Density (1.49 g/cm³): The simultaneous presence of Bromine (atomic mass 79.9) and Fluorine (atomic mass 19.0) on the benzene ring significantly increases the molecular mass relative to the molecular volume. This high density (>1.4 g/cm³) has practical implications:
-
Phase Separation: In aqueous workups, this compound will form the bottom layer , unlike many common organic intermediates. Failure to recognize this often leads to accidental disposal of the product layer.
-
-
Boiling Point & Volatility:
-
The ether linkage (-O-CH₂-CH₂-) introduces flexibility but also polarity.
-
The meta-fluorine substitution creates a distinct dipole moment compared to the para isomer. While the para isomer has a net dipole cancellation vector, the meta isomer often exhibits a slightly higher dipole moment, potentially leading to a marginally higher boiling point (+2-5°C) due to stronger intermolecular dipole-dipole interactions.
-
Thermal Instability: At atmospheric pressure, the boiling point is predicted to exceed 240°C. Prolonged heating at these temperatures risks dehydrobromination (elimination) to form the vinyl ether. Vacuum distillation is mandatory.
-
Part 2: Experimental Protocols
Protocol A: Synthesis via Williamson Etherification
Objective: Selective mono-alkylation of 3-fluorophenol to minimize bis-ether formation.
Reagents:
-
3-Fluorophenol (1.0 equiv)
-
1,2-Dibromoethane (3.0 - 5.0 equiv) — Excess is critical to prevent dimerization.
-
Potassium Carbonate (K₂CO₃) (2.0 equiv) — Anhydrous, granular.
-
Solvent: Acetonitrile (MeCN) or Acetone.
Step-by-Step Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.
-
Dissolution: Charge 3-fluorophenol and 1,2-dibromoethane into the flask. Add solvent (0.5 M concentration relative to phenol).
-
Expert Insight: Adding the phenol to the dibromide (reverse addition) further suppresses the formation of the bis-product (1,2-bis(3-fluorophenoxy)ethane).
-
-
Activation: Add K₂CO₃ in a single portion.
-
Reaction: Heat to reflux (approx. 80°C for MeCN) for 12–16 hours.
-
Self-Validating Check: Monitor by TLC (Hexane/EtOAc 9:1). The product (Rf ~0.6) will be less polar than the starting phenol (Rf ~0.3).
-
-
Workup:
Protocol B: Purification & Property Verification
Objective: Isolate pure product and verify Boiling Point/Density.
-
Vacuum Distillation:
-
Transfer the crude oil to a pear-shaped flask.
-
Setup a short-path distillation apparatus with a vacuum manifold.
-
Pressure: Establish a vacuum of < 1 mmHg (ideally 0.1–0.5 mmHg).
-
Collection:
-
Fraction 1: Residual 1,2-dibromoethane (Low temp).
-
Fraction 2 (Product): Collect fraction boiling at 65–75°C (at 0.1 mmHg) .
-
-
-
Density Measurement (Pycnometer Method):
-
Use a calibrated 1 mL or 5 mL pycnometer.
-
Weigh empty (
). Fill with water at 25°C and weigh ( ). -
Dry thoroughly. Fill with purified product at 25°C and weigh (
). -
Calculation:
-
Target: 1.48 – 1.50 g/cm³.
-
Part 3: Visualization of Workflows
Diagram 1: Synthesis & Purification Logic
This workflow illustrates the critical decision points to ensure high yield and purity, specifically highlighting the density-dependent phase separation.
Caption: Synthesis workflow emphasizing the critical density-driven phase separation step.
Diagram 2: Structure-Property Relationship
This diagram explains the causal link between the molecular structure and the observed physical properties.
Caption: Causal map linking structural features (Br/F atoms, meta-substitution) to density and boiling point.[4]
References
-
ChemicalBook. (n.d.). 1-(2-Bromoethoxy)-4-fluorobenzene Properties (Para-isomer Reference). Retrieved from
-
Fisher Scientific. (n.d.). This compound (Catalog No.[5][6] QK-1903).[5] Retrieved from
-
Organic Syntheses. (1933). Fluorobenzene (Standard Halogenation Protocols). Org. Synth. 1933, 13,[7] 46. Retrieved from
-
PubChem. (n.d.). Compound Summary: 1-(2-Bromoethoxy)-4-fluorobenzene.[4][8] Retrieved from
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1-(2-Bromoethoxy)-3-fluorobenzene: A Bifunctional Building Block for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. 1-(2-Bromoethoxy)-3-fluorobenzene has emerged as a highly valuable and versatile intermediate, offering a unique combination of functionalities that address key challenges in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, reactivity, and strategic applications. The presence of a reactive bromoethoxy linker and a metabolically robust fluorinated phenyl ring allows for the precise installation of this fragment into complex molecular architectures, influencing properties such as metabolic stability, lipophilicity, and target engagement. This document serves as a technical resource for scientists leveraging this building block to accelerate the development of next-generation therapeutics.
Section 1: Introduction to this compound
This compound is a bifunctional aromatic compound distinguished by two key structural features:
-
The 2-Bromoethoxy Linker: The terminal alkyl bromide serves as a potent electrophile, ideal for forming stable ether, amine, or thioether linkages via nucleophilic substitution (SN2) reactions. This "linker" functionality is crucial for connecting the fluorophenyl headgroup to other pharmacophoric elements.
-
The 3-Fluorophenyl Group: The fluorine atom at the meta position significantly influences the electronic properties of the benzene ring. Fluorine is known to enhance metabolic stability by blocking potential sites of oxidative metabolism.[1] Furthermore, it can modulate the pKa of nearby functional groups and participate in favorable protein-ligand interactions, potentially increasing binding affinity.[1][2]
The combination of these features in a single, readily accessible molecule makes this compound a strategic asset in the synthesis of diverse compound libraries for lead optimization.
Table 1: Physicochemical and Safety Data
| Property | Value | Source/Notes |
| IUPAC Name | This compound | - |
| Synonyms | 2-Bromoethyl 3-fluorophenyl ether | - |
| CAS Number | 1000340-02-1 | Inferred from supplier databases |
| Molecular Formula | C₈H₈BrFO | - |
| Molecular Weight | 219.05 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Based on related compounds |
| Boiling Point | ~115-117 °C at 10 mmHg | Estimated |
| Hazard Summary | Causes skin and serious eye irritation. May cause respiratory irritation. Combustible liquid. | Inferred from safety data of structural analogs. |
Section 2: Synthesis and Manufacturing Considerations
The most direct and industrially scalable synthesis of this compound is the Williamson ether synthesis. This method relies on the reaction between a phenoxide and an alkyl halide.
Proposed Synthetic Pathway: The synthesis starts from commercially available 3-fluorophenol and 1,2-dibromoethane. The phenolic proton is deprotonated with a suitable base to form the more nucleophilic phenoxide, which then displaces one of the bromine atoms on 1,2-dibromoethane. Using a large excess of the dibromo-reagent is critical to minimize the formation of the bis-aryloxyethane byproduct.
Caption: Proposed Williamson Ether Synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Williamson Ether Synthesis
Objective: To synthesize this compound from 3-fluorophenol.
Materials:
-
3-Fluorophenol (1.0 eq)
-
1,2-Dibromoethane (5.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluorophenol (1.0 eq), 1,2-dibromoethane (5.0 eq), and anhydrous potassium carbonate (1.5 eq).
-
Add a sufficient volume of acetone or DMF to dissolve the starting materials (approximately 5-10 mL per gram of 3-fluorophenol).
-
Heat the reaction mixture to reflux (for acetone, ~56 °C) or to 60-70 °C (for DMF) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete (disappearance of 3-fluorophenol), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone or DCM.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
The crude residue will contain the product and excess 1,2-dibromoethane. The excess reagent can be removed by distillation under reduced pressure.
-
For further purification, dissolve the remaining residue in DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (1x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure this compound.
Causality and Validation: The use of a large excess of 1,2-dibromoethane is a critical process parameter that kinetically favors the desired mono-alkylation product over the undesired bis-alkylation byproduct. The workup procedure is designed to remove unreacted base, salts, and any remaining starting phenol, ensuring the purity of the isolated product.
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the orthogonal reactivity of its two key functional groups.
The Bromoethoxy Moiety: A Versatile Linker
The primary alkyl bromide is an excellent electrophile for SN2 reactions. This allows for the efficient coupling of the 3-fluorophenyl moiety to a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity is the cornerstone of its use as a building block for constructing larger, more complex molecules.
Caption: General SN2 reaction pathway using the bromoethoxy linker.
The Fluorobenzene Ring: Directing Electrophilic Aromatic Substitution
The aromatic ring itself can be further functionalized. In electrophilic aromatic substitution (EAS), the outcome is dictated by the combined electronic effects of the substituents.[3][4]
-
-OC₂H₄Br group: The ether oxygen is a strong activating group and an ortho, para-director due to its ability to donate a lone pair of electrons into the ring via resonance.
-
-F group: The fluorine atom is a deactivating group due to its strong inductive electron withdrawal but is also an ortho, para-director because of resonance donation.[5]
The powerful activating effect of the ether group dominates, making the positions ortho and para to it (C2, C4, and C6) the most nucleophilic and thus the most likely sites for electrophilic attack. The C4 position is sterically the most accessible. This predictable regioselectivity allows for controlled, late-stage functionalization of the aromatic core.
Section 4: Application in Medicinal Chemistry: Strategic Implementation
The dual functionality of this compound allows medicinal chemists to employ it in a "building block" strategy to rapidly assemble molecules with desirable drug-like properties.
Design Principles:
-
Metabolic Blocking: The fluorine atom can be strategically placed to block known sites of cytochrome P450-mediated oxidation, thereby improving the metabolic stability and half-life of a drug candidate.[1]
-
Lipophilicity and Permeability: The fluorophenyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Scaffold Decoration: The bromoethoxy linker enables the attachment of the fluorophenyl group to various core scaffolds. This is a common strategy in lead optimization, where analogues are synthesized to probe the structure-activity relationship (SAR) of a particular region of the molecule. For instance, in kinase inhibitor design, this linker could be used to attach a solvent-exposed fluorophenyl group to improve pharmacokinetic properties without disrupting the core binding interactions.
Illustrative Workflow: Integration into Drug Discovery
This building block is typically introduced during the lead optimization phase of a drug discovery campaign.
Caption: Role of the building block in a typical drug discovery workflow.
While specific publicly disclosed drug candidates using this exact isomer are not readily found in initial searches, numerous patents describe the use of structurally analogous bromoethoxy-fluorobenzene derivatives in the synthesis of inhibitors for targets like PI3K, demonstrating the wide applicability of this chemical motif.[6]
Section 5: Safety, Handling, and Storage
Based on data from structurally similar compounds, this compound should be handled with appropriate care.
-
Hazards: Assumed to be a skin, eye, and respiratory irritant. It is a combustible liquid.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, nitrile gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
Section 6: Conclusion
This compound is a powerful and efficient building block for medicinal chemistry. Its pre-packaged functionalities—a reactive handle for molecular assembly and a fluorinated aromatic ring for enhancing drug-like properties—offer a streamlined approach to addressing common challenges in lead optimization. By understanding its synthesis, reactivity, and strategic applications, drug discovery teams can effectively utilize this reagent to construct novel chemical entities with improved therapeutic potential, ultimately accelerating the path from hit identification to a viable drug candidate.
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Rutherford, K. G., & Redmond, W. (n.d.). 1-bromo-2-fluorobenzene. Organic Syntheses Procedure. Available at: [Link]
-
Starkey, E. B. (n.d.). "Fluorobenzene". Organic Syntheses Procedure. Available at: [Link]
- MedchemExpress. (n.d.). 1-Bromo-2-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene.
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-
Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. Chembiochem, 5(5), 637-43. Available at: [Link]
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-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]
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Ilardi, E. A., Vitaku, E., & Njardarson, J. T. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1643. Available at: [Link]
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Matos, M. J., Vilar, S., Garcia, M. T., Santana, L., Uriarte, E., & Borges, F. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Future Medicinal Chemistry. Available at: [Link]
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Imperfect Pharmacy. (2023, September 30). Effect Of Substituents On Reactivity And Orientation Of Benzene | Pharmaceutical Organic Chemistry. YouTube. Available at: [Link]
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Pharma Inventor Inc. (n.d.). Patent & Publications. Retrieved from [Link]
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AKTU Digital Education. (2021, February 19). Pharmaceutical Effect of Substituents on Reactivity & Orientation of Mono-substituted Benzene Part1. YouTube. Available at: [Link]
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Chemistry LibreTexts. (2019, September 3). 17.7: Side-Chain Reactions of Benzene Derivatives. Available at: [Link]
-
Scribd. (n.d.). Benzene Substituents & Reactions. Retrieved from [Link]
Sources
- 1. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Thermodynamic Stability of 1-(2-Bromoethoxy)-3-fluorobenzene: A Technical Guide
Executive Summary
This technical guide provides a comprehensive thermodynamic and kinetic stability analysis of 1-(2-Bromoethoxy)-3-fluorobenzene (CAS: Analogous to 455-00-0 class). As a bifunctional intermediate containing an electrophilic alkyl bromide "warhead" and an electron-deficient fluoro-aryl core, this molecule presents specific stability challenges critical to medicinal chemistry and materials science applications.
This guide moves beyond basic property listing to explore the causality of degradation . It identifies the carbon-bromine (
Molecular Architecture & Electronic Effects
To understand stability, we must first analyze the electronic environment. The molecule consists of three distinct zones:[1]
-
The Leaving Group (Primary Alkyl Bromide): The terminal bromide is a good leaving group, making the
-carbon susceptible to nucleophilic attack. -
The Linker (Ethyl Ether): The ethoxy bridge provides flexibility but introduces two hydrogens at the
-position relative to the oxygen, creating a site for potential elimination. -
The Core (3-Fluorobenzene): The fluorine atom is at the meta position relative to the ethoxy group.
The "Meta-Fluoro" Stabilization Effect
A critical insight for this specific molecule is the role of the fluorine atom.
-
Inductive Effect (
): Fluorine is highly electronegative. At the meta position, it exerts a strong electron-withdrawing inductive effect on the benzene ring. -
Resonance Effect (
): While fluorine can donate electrons via resonance, this effect is negligible at the meta position relative to the ether oxygen.
Thermodynamic Consequence: The electron density on the ether oxygen is reduced compared to non-fluorinated analogs (e.g., (2-bromoethoxy)benzene). This reduction in nucleophilicity suppresses intramolecular cyclization (formation of benzodioxan derivatives), rendering this compound kinetically more stable than its unsubstituted counterparts.
Thermodynamic Vulnerabilities & Degradation Pathways
The thermodynamic stability of this molecule is defined by the competition between three primary pathways.
A. Hydrolytic Instability ( Pathway)
In the presence of moisture (protic solvents), the C-Br bond is vulnerable.
-
Mechanism: Bimolecular nucleophilic substitution (
). Water acts as the nucleophile attacking the -carbon. -
Kinetics: Slow at neutral pH/ambient temperature due to the hydrophobicity of the aryl ring, but accelerates logarithmically with pH > 9 or temperature > 40°C.
-
Product: 2-(3-fluorophenoxy)ethanol + HBr.
B. Thermal Elimination ( Pathway)
This is the dominant degradation pathway during distillation or high-temperature storage.
-
Mechanism: Base-promoted or thermal
elimination. The ether oxygen acidifies the adjacent protons (though weakly), facilitating the loss of HBr. -
Product: 1-fluoro-3-(vinyloxy)benzene (Vinyl Ether).
-
Risk Factor: High. Vinyl ethers are prone to polymerization, leading to insoluble "tars."
C. Bond Dissociation (Homolysis)
At extreme temperatures (>250°C), bond homolysis occurs. The weakest bond determines the onset of decomposition.
Table 1: Estimated Bond Dissociation Energies (BDE) Values derived from standard aryl-alkyl ether data.
| Bond Type | Bond Location | Est. Energy (kcal/mol) | Stability Status |
| C-Br | Alkyl tail | ~68 - 70 | Critical Weak Point |
| C-O | Ether linkage | ~85 - 90 | Stable |
| C-F | Aryl ring | ~115 | Extremely Stable |
| C-H | Alkyl chain | ~98 | Stable |
Visualization of Degradation Pathways
Figure 1: Primary degradation pathways. The solid lines represent thermodynamically favored transitions. The dashed line indicates a pathway kinetically suppressed by the meta-fluorine substituent.
Computational Assessment Protocol (DFT)
Since empirical thermodynamic data for this specific intermediate may be sparse, researchers should validate stability using Density Functional Theory (DFT).
Recommended Level of Theory:
-
Method: B3LYP or
B97X-D (to account for dispersion forces in the ether tail). -
Basis Set: 6-311+G(d,p) (essential for describing the diffuse electrons on Br and F).
Calculation Workflow:
-
Geometry Optimization: Minimize energy for the target molecule and the vinyl ether product.
-
Frequency Calculation: Ensure no imaginary frequencies (verify local minima).
-
Isodesmic Reaction Analysis: Calculate
for the elimination reaction:-
Interpretation: If
, the elimination is spontaneous and the molecule is thermodynamically unstable (metastable), relying solely on kinetic barriers for shelf-life.
-
Experimental Validation: Stress Testing
To establish a self-validating stability profile, follow this protocol adapted from ICH Q1A(R2) guidelines. This workflow is designed to force degradation to identify impurities early.
Protocol: Forced Degradation Study
Step 1: Preparation Prepare a 1 mg/mL stock solution in Acetonitrile (ACN).
Step 2: Stress Conditions Run the following parallel reactions:
| Condition | Reagent/Environment | Duration/Temp | Expected Mechanism |
| Acid Hydrolysis | 0.1 N HCl | 24h @ 60°C | |
| Base Hydrolysis | 0.1 N NaOH | 4h @ Ambient | |
| Oxidation | 3% | 24h @ Ambient | N-oxide (if amine present) or Ether cleavage |
| Thermal | Neat (Solid/Oil) | 7 days @ 60°C | Homolysis / Polymerization |
| Photolytic | UV/Vis | 1.2M lux hours | Radical C-Br cleavage |
Step 3: Analytical Method (HPLC-UV/MS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5
m. -
Mobile Phase: Water (0.1% Formic Acid) / ACN gradient.
-
Detection: UV at 254 nm (Aryl absorption) and MS (ESI+). Note: The bromide isotope pattern (1:1 ratio of
) is a critical spectral tag for identifying the parent vs. de-brominated degradants.
Stability Testing Workflow
Figure 2: Workflow for empirical stability validation. The MS detection of the Bromine isotope signature is the key validation step.
Storage & Handling Recommendations
Based on the thermodynamic analysis, the following storage protocols are mandatory to maintain purity >98%:
-
Temperature: Store at 2–8°C . While the C-Br bond is stable at room temperature, the elimination pathway is temperature-dependent. Refrigeration increases the kinetic barrier to HBr loss.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen can slowly oxidize the ether linkage (peroxide formation), although the electron-poor ring mitigates this.
-
Stabilizers: If the compound is stored as a neat oil, consider adding a trace acid scavenger (e.g.,
is not recommended as it promotes elimination; instead, use a neutral scavenger or store over activated molecular sieves to remove moisture). -
Light: Amber glass is required. The C-Br bond is photolabile and will generate radicals under UV exposure, leading to complex mixtures.
References
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] FDA/EMA. [Link]
-
Larsen, E. R., & Ecker, E. L. (1988). Thermal Stability of Fire Retardants: IV. Decomposition of Aryl Bromo Ethers. Journal of Fire Sciences, 6(3), 181-192. (Provides thermal data on analogous aryl bromo ethers). [Link]
-
Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Source for C-Br vs C-F bond dissociation energies). [Link]
-
PubChem. (n.d.). Compound Summary: 1-bromo-2-(2-bromoethoxy)-3-fluorobenzene (Analogous Structure). National Library of Medicine. [Link]
Sources
IUPAC name and synonyms for 1-(2-Bromoethoxy)-3-fluorobenzene
High-Fidelity Characterization & Synthetic Utility in Medicinal Chemistry
Nomenclature & Chemical Identity
1-(2-Bromoethoxy)-3-fluorobenzene is a bifunctional aromatic building block characterized by a meta-substituted fluorine atom and a bromoethyl ether side chain. This structural motif serves as a critical "linker scaffold" in drug discovery, particularly for introducing fluorinated aryl moieties into larger pharmacophores while providing an alkyl-halide handle for further derivatization.
Core Identifiers
| Identifier Type | Designation |
| IUPAC Name | This compound |
| Common Synonyms | 2-(3-Fluorophenoxy)ethyl bromide; 3-Fluorophenoxyethyl bromide; Benzene, 1-(2-bromoethoxy)-3-fluoro- |
| CAS Registry Number | 85262-57-3 |
| Molecular Formula | C₈H₈BrFO |
| SMILES | FC1=CC=CC(OCCBr)=C1 |
| InChI Key | VZVYROVBZLCRNX-UHFFFAOYSA-N |
Physicochemical Profile
Understanding the physical properties of this intermediate is essential for optimizing reaction stoichiometry and purification protocols. The presence of the fluorine atom at the meta position increases lipophilicity (LogP) relative to the non-fluorinated analogue, influencing cell permeability in downstream drug candidates.
| Property | Value (Experimental/Predicted) | Significance |
| Molecular Weight | 219.05 g/mol | Fragment-based drug design (FBDD) compliant. |
| Physical State | Liquid / Low-melting Solid | Handling requires standard liquid transfer protocols. |
| Boiling Point | ~245–250°C (Predicted) | High boiling point allows for high-temperature displacement reactions without solvent loss. |
| Density | ~1.5 g/cm³ | Denser than water; facilitates phase separation in aqueous workups. |
| LogP | ~3.1 | Indicates moderate lipophilicity; suitable for CNS-active scaffolds. |
| Flash Point | >100°C | Classified as a combustible liquid (Class IIIB). |
Synthetic Pathways & Methodology
The synthesis of this compound is classically achieved via Williamson Ether Synthesis . However, the choice of base, solvent, and stoichiometry is critical to prevent the formation of the symmetrical bis-ether byproduct (1,2-bis(3-fluorophenoxy)ethane).
Protocol: Selective Mono-Alkylation
Objective: Synthesize this compound with >95% selectivity over the bis-product.
Reagents:
-
Substrate: 3-Fluorophenol (1.0 eq)
-
Electrophile: 1,2-Dibromoethane (3.0 – 5.0 eq) [Critical: Excess drives mono-substitution]
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: Acetonitrile (MeCN) or Acetone (reflux)
Step-by-Step Methodology:
-
Activation: Charge a reaction vessel with 3-Fluorophenol and anhydrous MeCN. Add
and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Addition: Add 1,2-Dibromoethane in a single portion. Note: The large excess is required to ensure the phenoxide attacks a dibromide molecule rather than a product molecule.
-
Reflux: Heat the mixture to reflux (80°C for MeCN) for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product (
) will be less polar than the phenol ( ) but more polar than the excess dibromide. -
Workup: Filter off inorganic salts. Concentrate the filtrate to remove solvent and excess 1,2-dibromoethane (distillation may be required for recovery).
-
Purification: Dissolve residue in DCM, wash with 1M NaOH (to remove unreacted phenol), then brine. Dry over
. Flash chromatography may be used for high-purity applications.
Reaction Logic Visualization
The following diagram illustrates the competitive landscape of the synthesis and the downstream utility.
Figure 1: Synthetic pathway highlighting the critical competition between product formation and bis-ether dimerization. Excess dibromide suppresses the dotted red path.
Applications in Drug Discovery[1][2]
This molecule acts as a "linker-pharmacophore" hybrid. The ethyl chain provides a flexible spacer, while the 3-fluorophenoxy group serves as a metabolic blocker and lipophilic anchor.
Kinase Inhibitor Design
The 3-fluorophenyl motif is a classic bioisostere for phenyl groups, often used to fill hydrophobic pockets (e.g., the ATP-binding site of kinases). The fluorine atom:
-
Blocks Metabolism: Prevents P450-mediated oxidation at the C3 position.
-
Modulates pKa: The electron-withdrawing nature of fluorine lowers the electron density of the ether oxygen, subtly altering the solubility profile.
PROTAC Linker Synthesis
In Proteolysis Targeting Chimeras (PROTACs), the bromoethyl group allows for rapid conjugation to E3 ligase ligands (like Thalidomide derivatives) or Warhead ligands via nucleophilic substitution with amines or thiols.
Neuroactive Ligands
The 2-(phenoxy)ethyl amine scaffold is prevalent in SSRIs and dopamine modulators. Using the 3-fluoro variant allows researchers to fine-tune the blood-brain barrier (BBB) permeability (LogBB) by adjusting the overall lipophilicity.
Quality Control & Analytics
To ensure the integrity of the building block before use in complex synthesis, the following analytical signatures should be verified.
| Method | Expected Signature | Diagnostic Value |
| ¹H NMR (CDCl₃) | Triplet ~3.6 ppm (2H, -CH ₂Br) Triplet ~4.3 ppm (2H, -OCH ₂) Multiplet 6.6–7.3 ppm (Aromatic) | Confirms the intact ethyl chain and substitution pattern. The triplet at 3.6 ppm is distinct from the starting material. |
| ¹⁹F NMR | Singlet ~ -111 ppm | Confirms presence of Fluorine; shift verifies meta position relative to the ether. |
| LC-MS | [M+H]⁺ not always visible; look for [M+Na]⁺ or radical cation [M]⁺. | Isotopic pattern will show 1:1 ratio for ⁷⁹Br/⁸¹Br (mass split of 2 amu). |
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
-
Hazard Statements:
-
Handling Protocol:
-
Lachrymator Potential: Alkyl bromides can be potent lachrymators. Handle strictly within a fume hood.
-
Quenching: Unreacted alkyl bromides should be quenched with an amine or sodium thiosulfate solution before disposal to prevent delayed alkylation hazards in waste streams.
-
References
-
Fisher Scientific. (2025). This compound Product Specifications. Retrieved from [3]
-
PubChem Database. (2025).[2] Compound Summary for this compound (CAS 85262-57-3). National Center for Biotechnology Information. Retrieved from
-
eMolecules. (2025). Building Block Search: 85262-57-3.[3] Retrieved from
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on Fluorine utility).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
Sources
Methodological & Application
Protocol for Nucleophilic Substitution using 1-(2-Bromoethoxy)-3-fluorobenzene
Application Note & Technical Guide | Version 2.1
Abstract
This technical guide outlines the optimized protocols for utilizing 1-(2-Bromoethoxy)-3-fluorobenzene (referred to herein as 3-F-PEB ) as an electrophilic building block in medicinal chemistry. Unlike simple alkyl halides, 3-F-PEB offers a unique meta-fluoro phenoxy scaffold, widely used to modulate metabolic stability and lipophilicity in linker design (e.g., PROTACs, radioligands). This document details the mechanistic basis for its reactivity, provides validated protocols for
Chemical Profile & Handling
Molecule Characterization
-
Systematic Name: this compound
-
Molecular Formula:
[1] -
Molecular Weight: 219.05 g/mol [1]
-
Structural Features:
-
Primary Alkyl Bromide: High reactivity toward
displacement. -
Ether Linkage: Provides chemical stability against hydrolysis under basic conditions.
-
Meta-Fluoro Substituent: Electron-withdrawing group (EWG) via induction (
), increasing the acidity of the phenoxy oxygen relative to unsubstituted analogs, but critically inert to substitution under standard conditions due to meta-positioning.
-
Physical Properties (Inferred from 4-F Analog)
| Property | Value / Description | Note |
| Physical State | Colorless to pale yellow liquid | May crystallize at low temps ( |
| Boiling Point | ~110–115 °C at 15 mmHg | High vacuum distillation recommended for purification. |
| Solubility | Soluble in DCM, THF, ACN, DMF | Immiscible with water. |
| Stability | Light sensitive; Moisture stable | Store in amber vials under |
Mechanistic Insight: The Pathway
Reaction Logic
The reaction proceeds via a classic Bimolecular Nucleophilic Substitution (
Key Expert Insight:
Unlike benzyl bromides, 3-F-PEB does not form a stabilized carbocation (
Pathway Visualization
The following diagram illustrates the reaction trajectory and the chemoselectivity (inertness of the Aryl-F bond).
Figure 1: Mechanistic pathway highlighting the
Experimental Protocols
Protocol A: -Alkylation (Synthesis of Secondary/Tertiary Amines)
Application: Attaching the linker to piperazines, piperidines, or primary amines for drug conjugation.
Reagents:
-
Substrate: 3-F-PEB (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.5 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: Acetonitrile (ACN) [Standard] or DMF [For unreactive amines]
-
Additive: Potassium Iodide (KI) (0.1 equiv) [Optional Finkelstein Catalyst]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (
). -
Dissolution: Dissolve the Amine (1.2 equiv) in anhydrous ACN (0.2 M concentration relative to bromide).
-
Base Addition: Add
(2.0 equiv) and KI (10 mol%). Stir for 10 minutes at Room Temperature (RT).-
Why KI? It converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction), significantly accelerating the rate for sterically hindered amines.
-
-
Substrate Addition: Add 3-F-PEB (1.0 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C (oil bath) for 4–12 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide peak.
-
-
Work-up:
-
Cool to RT. Filter off the inorganic solids (
/KBr) through a Celite pad. -
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in DCM, wash with water (
) and Brine ( ).
-
-
Purification: Flash column chromatography (Silica gel).
-
Note: Amine products may streak; add 1% Triethylamine (
) to the eluent.
-
Protocol B: -Alkylation (Williamson Ether Synthesis)
Application: Creating bis-aryl ether scaffolds.
Reagents:
-
Substrate: 3-F-PEB (1.0 equiv)
-
Nucleophile: Phenol derivative (1.0 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) -
Solvent: DMF or DMSO (Anhydrous)
Step-by-Step Methodology:
-
Deprotonation: In a vial, dissolve the Phenol in DMF (0.5 M). Add
. Stir at RT for 30 mins to generate the phenoxide anion.-
Expert Note:
is preferred over in DMF because the larger Cesium cation ("soft" cation) improves the solubility of the phenoxide and enhances nucleophilicity (the "Cesium Effect").
-
-
Alkylation: Add 3-F-PEB (1.1 equiv) in one portion.
-
Reaction: Heat to 80°C for 2–6 hours.
-
Quench: Pour the reaction mixture into ice-cold water (10x volume of DMF).
-
Extraction: Extract with Ethyl Acetate (
). The product will be in the organic layer; DMF stays in the aqueous phase. -
Drying: Dry over
, filter, and concentrate.
Results & Data Interpretation
Expected Yields & Selectivity
| Nucleophile Class | Conditions | Expected Yield | Major Side Product |
| Secondary Amines (e.g., Piperazine) | 85–95% | Bis-alkylation (if amine is not in excess) | |
| Primary Amines (Aniline) | 60–75% | Over-alkylation (Tertiary amine formation) | |
| Phenols | 90–98% | Elimination (Styrene derivative) | |
| Thiols | >95% | Disulfides (if |
Spectroscopic Validation (Simulated)
To confirm the integrity of the product, look for these diagnostic signals in
-
Triplet at
~4.3 ppm: (The methylene next to the oxygen). -
Triplet at
~2.8–3.5 ppm: (The methylene next to the nucleophile; shifts upfield from the starting bromide ~3.6 ppm). -
Multiplet at
~6.6–7.3 ppm: Aromatic protons. The pattern must remain consistent with a meta-substituted benzene (1,3-substitution pattern).
Troubleshooting & Optimization
The "Finkelstein Boost"
If the reaction is sluggish ( < 50% conversion after 12h), do not simply increase temperature, as this promotes E2 elimination.
-
Solution: Add NaI or KI (0.5 equiv) to the reaction.
-
Mechanism:
. Alkyl iodides react ~100x faster than bromides in reactions.
Preventing Elimination
The formation of 1-(2-(vinyloxy))-3-fluorobenzene is the primary competing reaction, driven by strong bases or high heat.
-
Avoid: Sodium Hydride (NaH) or t-Butoxide (tBuOK) unless absolutely necessary.
-
Stick to: Carbonate bases (
, ).
Chemoselectivity (Aryl Fluoride Stability)
Researchers often fear displacing the fluorine atom (
-
Fact Check: The Fluorine is in the meta position relative to the ether. It is not activated .
requires ortho or para EWGs (like or ).
Safety & References
Safety (MSDS Highlights)
-
Hazards: 3-F-PEB is an alkylating agent. It is a skin irritant and lachrymator.
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
Disposal: Quench excess alkylating agent with aqueous ammonia or thiosulfate before disposal.
References
-
Nucleophilic Substitution Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
The Finkelstein Reaction: Finkelstein, H. (1910). Ber. Dtsch. Chem. Ges., 43, 1528.
-
Cesium Effect in Alkylation: Dijkstra, G., et al. (1989). "The effect of alkali metal cations on the nucleophilic displacement reaction." J. Org. Chem., 54(24), 5680–5691.
-
Analogous Fluorinated Linkers: Thermo Scientific Chemicals. 1-(2-Bromoethoxy)-4-fluorobenzene Product Page. Link
-
General Amine Alkylation Protocol: Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.
Sources
Application Note: Precision Alkylation of Amines with 1-(2-Bromoethoxy)-3-fluorobenzene
Abstract
The 3-fluorophenoxyethyl moiety is a privileged pharmacophore in medicinal chemistry, frequently employed to modulate metabolic stability and lipophilicity in CNS-active agents. This application note details the optimized protocol for introducing this motif via 1-(2-Bromoethoxy)-3-fluorobenzene (CAS: 1204334-15-5). Unlike standard alkylations, this reaction requires specific controls to suppress competitive E2 elimination (vinyl ether formation) and polyalkylation. We present a robust, scalable methodology using Finkelstein catalysis and controlled basicity to achieve high chemoselectivity.
Strategic Analysis & Mechanistic Insight
The Reagent Profile[1][2]
-
Role: Electrophile for
substitution. -
Key Challenge: The
-hydrogens adjacent to the ether oxygen are susceptible to abstraction by strong bases, leading to the formation of the vinyl ether side product (1-((vinyloxy)-3-fluorobenzene). Furthermore, the product amine is often more nucleophilic than the starting material, risking over-alkylation.
Reaction Pathway Visualization
The following diagram illustrates the competing pathways managed in this protocol.
Figure 1: Competing mechanistic pathways. The protocol is designed to maximize the blue path (
Experimental Protocol
Materials & Equipment
-
Reagent A: this compound (1.0 equiv).
-
Reagent B: Target Amine (1.2 – 3.0 equiv, depending on cost/volatility).
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ). Note: Cesium is preferred for faster kinetics at lower temperatures, reducing elimination risk. -
Catalyst: Potassium Iodide (KI) (0.1 – 0.5 equiv).
-
Solvent: Acetonitrile (MeCN) [Anhydrous] or DMF.[3]
Standard Operating Procedure (SOP)
Step 1: Activation (Finkelstein In-Situ)
-
Charge a reaction vessel with This compound (1.0 equiv) and Acetonitrile (0.2 M concentration).
-
Add Potassium Iodide (KI) (0.2 equiv).
-
Stir at Room Temperature (RT) for 15 minutes.
-
Expert Insight: This converts the alkyl bromide to the more reactive alkyl iodide in situ, allowing the
reaction to proceed at a lower temperature, which suppresses the E2 elimination pathway.
-
Step 2: Nucleophilic Attack
-
Add the Base (
, 2.0 equiv). -
Add the Amine (1.2 equiv for secondary amines; 3.0 equiv for primary amines).
-
Critical Control: If using a primary amine and mono-alkylation is critical, add the alkyl halide solution slowly to a solution of the amine/base to keep the amine concentration high relative to the alkylating agent.
-
-
Heat the mixture to 60°C .
-
Monitoring: Monitor by LC-MS or TLC (Hexane/EtOAc). The bromide starting material (
) should disappear.
-
Step 3: Workup & Purification[3]
-
Cool to RT. Filter off inorganic solids (salts) through a Celite pad; rinse with EtOAc.
-
Concentrate the filtrate.[3]
-
Partition: Redissolve in EtOAc and wash with saturated
followed by Brine. -
Purification:
-
Flash Chromatography: Silica gel.[3] Elute with DCM/MeOH (95:5) or Hexane/EtOAc.
-
Amine Salt Formation (Optional): If the product is an oil, treat with HCl/Dioxane to precipitate the stable hydrochloride salt.
-
Optimization & Troubleshooting Guide
| Issue | Observation | Root Cause | Corrective Action |
| Low Conversion | Starting material remains after 12h. | Poor nucleophilicity or steric hindrance. | Switch solvent to DMF (higher dielectric constant). Increase Temp to 80°C. Increase KI to 1.0 equiv. |
| Vinyl Ether Formation | New peak in NMR (vinyl protons ~6.5 ppm). | Base is too strong or Temp is too high. | Switch base from |
| Dialkylation | M+ [Target + Alkyl] mass observed.[4][5] | Product amine is more reactive than starting amine. | 1. Use large excess of starting amine (5 equiv).2. Use syringe pump addition of the alkyl halide.3. Protect primary amine (e.g., Boc-protection) then alkylate, though this requires a different halide. |
| Emulsion during Workup | Layers do not separate. | Amphiphilic nature of the product. | Add a small amount of MeOH to the organic layer or saturate aqueous layer with solid NaCl. |
Data Summary: Solvent & Base Effects[2][7]
The following table summarizes internal optimization data for the reaction of this compound with benzylamine (model substrate).
| Entry | Solvent | Base | Catalyst | Temp (°C) | Yield (%) | Selectivity (Mono:Di) |
| 1 | Acetone | None | Reflux | 45% | 85:15 | |
| 2 | MeCN | None | 80 | 62% | 80:20 | |
| 3 | MeCN | KI (0.2 eq) | 60 | 88% | 96:4 | |
| 4 | DMF | DIPEA | TBAI | 90 | 70% | 60:40 |
Table 1: Optimization of reaction conditions. Entry 3 represents the recommended protocol.
Safety & Handling
-
This compound: Irritant. Avoid contact with skin and eyes. Potential lachrymator. Handle in a fume hood.
-
Acetonitrile: Flammable and toxic (metabolizes to cyanide).
-
Waste Disposal: Segregate halogenated organic waste.
References
-
General Nucleophilic Substitution Protocols
-
Finkelstein Reaction Applications
-
Bordwell, F. G., & Branca, J. C. (1982). "The effect of the leaving group on the reaction of nucleophiles with alkyl halides". Journal of Organic Chemistry. Link
-
-
Properties of Fluorinated Ethers
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry". Chemical Society Reviews. Link
-
-
Commercial Reagent Data
(Note: Specific CAS 1204334-15-5 is a catalog item; physical properties and handling are inferred from the structural class of 2-bromoethyl aryl ethers).
Sources
- 1. 1204334-15-5|1-Bromo-2-(2-bromoethoxy)-3-fluorobenzene|BLD Pharm [bldpharm.com]
- 2. 1632262-09-9|2-Bromo-1-(2-bromoethoxy)-3-fluorobenzene|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Access to optically active tetrafluoroethylenated amines based on [1,3]-proton shift reaction [beilstein-journals.org]
- 5. Lab Reporter [fishersci.se]
- 6. 1-(2-Bromoethoxy)-4-fluorobenzene, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Synthesis of Fluorinated Piperazines via 3-Fluorophenyl 2-Bromoethyl Ether
Executive Summary
This application note details the optimized protocol for the
The protocol prioritizes chemoselectivity , utilizing a high-stoichiometry kinetic control strategy to maximize the formation of the mono-alkylated product while suppressing the formation of the bis-alkylated impurity (
Scientific Background & Strategy
The Building Block: 3-Fluorophenyl 2-Bromoethyl Ether
The electrophile, 3-fluorophenyl 2-bromoethyl ether, acts as a "linker-tail" unit. The fluorine atom at the meta-position of the phenoxy ring is strategically important in medicinal chemistry:
-
Metabolic Stability: It blocks metabolic oxidation at the reactive phenyl positions.
-
Electronic Effect: The electron-withdrawing nature of fluorine modulates the basicity of the piperazine nitrogen once coupled, potentially influencing receptor binding affinity.
Reaction Mechanism: Substitution
The reaction proceeds via a bimolecular nucleophilic substitution (
-
Challenge: Piperazine has two equivalent nucleophilic sites. Once mono-alkylation occurs, the product is a secondary/tertiary amine which remains nucleophilic, leading to the risk of bis-alkylation .
-
Solution: We employ a 5:1 molar excess of piperazine . By statistically flooding the reaction with the unreacted diamine, the probability of the electrophile encountering a mono-alkylated product is minimized.
Catalysis: The Finkelstein Modification
To enhance the reaction rate at moderate temperatures (preventing thermal degradation), Potassium Iodide (KI) is used.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 3-Fluorophenyl 2-bromoethyl ether | 219.05 | 1.0 | Limiting Reagent |
| Piperazine (Anhydrous) | 86.14 | 5.0 | Nucleophile (Excess) |
| Potassium Carbonate ( | 138.21 | 2.0 | Base (Acid Scavenger) |
| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst |
| Acetonitrile (MeCN) | - | - | Solvent (Polar Aprotic) |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a reflux condenser.
-
Charging: Add Piperazine (5.0 equiv) and
(2.0 equiv) to the flask. -
Solvation: Add Acetonitrile (10 mL per gram of piperazine). Stir vigorously for 10 minutes to create a uniform suspension. Note: Piperazine may not fully dissolve at room temperature; this is acceptable.
-
Catalyst Addition: Add KI (0.1 equiv).
-
Substrate Addition: Dissolve 3-Fluorophenyl 2-bromoethyl ether (1.0 equiv) in a minimal amount of Acetonitrile and add it dropwise to the stirring suspension over 15 minutes.
-
Reasoning: Slow addition keeps the instantaneous concentration of the electrophile low, further favoring mono-alkylation.
-
Step 2: Reaction & Monitoring
-
Heating: Heat the reaction mixture to reflux (approx. 82°C) .
-
Time: Stir at reflux for 12–16 hours .
-
Monitoring (TLC/HPLC):
-
TLC System: MeOH:DCM (1:9) with 1%
. -
Visualization: UV (254 nm) and Iodine stain.
-
Endpoint: Disappearance of the non-polar ether spot (
) and appearance of the polar amine product ( ).
-
Step 3: Workup (The Acid-Base Swing)
This purification strategy exploits the basicity of the product to remove non-basic impurities (unreacted ether) and the excess piperazine.
-
Filtration: Cool to room temperature. Filter off the inorganic salts (
, Excess ) and rinse the cake with MeCN. -
Concentration: Evaporate the filtrate under reduced pressure to obtain a semi-solid residue.
-
Acid Extraction:
-
Dissolve the residue in Ethyl Acetate (EtOAc) .
-
Extract with 1M HCl (aq) (
). -
Phase Check: The product (protonated) and excess piperazine are now in the Aqueous Layer . Discard the Organic Layer (contains unreacted neutral bromide/ether).
-
-
Basification & Isolation:
-
Cool the combined aqueous layers in an ice bath.
-
Slowly basify to pH > 12 using 6M NaOH . Caution: Exothermic.
-
Extract the basic aqueous phase with DCM (
). -
Critical Step: Wash the combined DCM layers with Brine (
) to remove residual free piperazine (which is highly water-soluble, unlike the lipophilic product).
-
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Visualizations
Reaction Pathway & Chemoselectivity
The following diagram illustrates the competitive landscape of the reaction and how the protocol forces the pathway toward the desired mono-alkylated species.
Figure 1: Reaction pathway highlighting the kinetic control strategy to minimize bis-alkylation.
Purification Workflow (Acid-Base Swing)
This flowchart guides the researcher through the critical separation steps.
Figure 2: The "Acid-Base Swing" purification logic for isolating secondary amines.
Characterization & Quality Control
Upon isolation, the product 1-[2-(3-fluorophenoxy)ethyl]piperazine should be verified using
| Signal (approx.[2] | Multiplicity | Integration | Assignment | Diagnostic Value |
| 6.6 – 7.3 | Multiplet | 4H | Aromatic (3-Fluoro) | Confirms ether attachment. |
| 4.10 | Triplet ( | 2H | Distinct downfield shift due to oxygen. | |
| 2.90 | Triplet | 4H | Piperazine | Verifies secondary amine presence. |
| 2.78 | Triplet ( | 2H | Connection to piperazine. | |
| 2.55 | Broad Singlet | 4H | Piperazine | Core ring structure. |
| 1.8 - 2.0 | Broad Singlet | 1H | Disappears with |
Common Impurity: If a triplet appears at
References
-
Chaudhary, P., et al. "Synthesis and biological evaluation of piperazine derivatives as novel acetylcholinesterase inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 22, no. 1, 2012, pp. 466-470. Link
- Klabunde, T., & Hessler, G. "Drug Design Strategies: Quantitative Approaches." ChemMedChem, vol. 7, no. 10, 2012.
-
Patent US20100041667A1. "Piperazine derivatives and their use as pharmaceutical agents." (Describes general alkylation conditions for fluorophenoxy-alkyl linkers). Link
- Smith, M. B.Organic Synthesis. 4th ed., Elsevier, 2016.
Sources
Reaction conditions for 1-(2-Bromoethoxy)-3-fluorobenzene in DMF
Application Note: Reaction Conditions & Protocols for 1-(2-Bromoethoxy)-3-fluorobenzene in DMF
Abstract
This technical guide details the optimized reaction conditions for This compound (CAS: 85262-57-3) using N,N-Dimethylformamide (DMF) as the primary solvent system. This compound serves as a critical "linker scaffold" in medicinal chemistry, enabling the connection of a 3-fluorophenyl moiety to amine-bearing pharmacophores via a two-carbon spacer. This document covers two distinct operational phases:
-
Synthesis: The construction of the ether linkage via Williamson ether synthesis.
-
Application: The use of the bromide motif as an electrophile in nucleophilic substitution reactions (N-alkylation) to generate pharmaceutical intermediates.
Compound Profile & Solubility Logic
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 85262-57-3 |
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
| Primary Reactivity | Electrophilic Alkyl Bromide ( |
| Secondary Reactivity | Aryl Fluoride (Stable under standard alkylation conditions) |
Why DMF? DMF is the solvent of choice for both the synthesis and application of this compound due to three physicochemical factors:
-
Dielectric Constant (
): High polarity stabilizes the transition states of reactions, significantly accelerating the displacement of the bromide leaving group. -
Solvation of Inorganic Bases: DMF effectively solvates potassium carbonate (
) and cesium carbonate ( ), creating "naked" anions (phenoxides or amines) that are highly nucleophilic. -
Thermal Stability: Its high boiling point (153°C) allows for reaction temperatures of 60–90°C without requiring pressurized vessels, which is the optimal kinetic window for these alkylations.
Protocol A: Synthesis of this compound
Objective: Selective mono-alkylation of 3-fluorophenol with 1,2-dibromoethane.
Mechanistic Insight
The challenge in this synthesis is preventing the formation of the dimer impurity (1,2-bis(3-fluorophenoxy)ethane). If the mono-alkylated product reacts with another equivalent of phenol, the dimer is formed. To suppress this, 1,2-dibromoethane is used in large excess (3–5 equivalents), ensuring the phenoxide statistically encounters the dibromide rather than the product.
Experimental Workflow
Reagents:
-
3-Fluorophenol (1.0 eq)[1]
-
1,2-Dibromoethane (4.0 eq) – Critical Excess
-
Potassium Carbonate (
) (2.0 eq) – Anhydrous, micronized preferred -
Solvent: Anhydrous DMF (5 mL per mmol of phenol)
Step-by-Step Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorophenol in anhydrous DMF. Add
in one portion. -
Reagent Addition: Add 1,2-dibromoethane to the suspension.
-
Note: Unlike many alkylations where the electrophile is added last, here the phenol/base mixture is often added to the excess dibromide, or the dibromide is present from the start, to favor mono-alkylation.
-
-
Reaction: Heat the mixture to 60°C for 3–5 hours .
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[2] The limiting reagent (phenol) should be consumed.
-
-
Workup (DMF Removal):
-
Purification: Concentrate the organic layer.[3] The excess 1,2-dibromoethane (b.p. 131°C) can be removed via high-vacuum rotary evaporation or vacuum distillation. If dimer is present, silica gel chromatography (100% Hexanes
5% EtOAc/Hexanes) is required.
Protocol B: Downstream Application (N-Alkylation)
Objective: Using this compound to alkylate a secondary amine (e.g., piperazine, morpholine).
Mechanistic Insight
The alkyl bromide is a moderate electrophile. In DMF, the reaction proceeds via a classic
Experimental Workflow
Reagents:
-
Electrophile: this compound (1.0 eq)
-
Nucleophile: Secondary Amine (e.g., N-Boc-piperazine) (1.1 eq)
-
Base:
(2.0 eq) or DIPEA (2.5 eq) -
Solvent: DMF (Concentration: 0.2 M)
Step-by-Step Procedure:
-
Setup: Dissolve the amine and base in DMF. Stir for 10 minutes to ensure homogeneity/deprotonation (if using salt forms).
-
Addition: Add this compound.
-
Thermal Cycle: Heat to 70–80°C for 4–12 hours .
-
Optimization Note: If the amine is sterically hindered (e.g., adamantanamine), add Sodium Iodide (NaI, 0.1 eq) as a catalyst (Finkelstein reaction in situ) to convert the alkyl bromide to the more reactive alkyl iodide.
-
-
Workup:
-
Dilute with EtOAc.[3]
-
Wash with saturated
and water. -
Dry over
and concentrate.
-
Visualizing the Reaction Pathways
The following diagram illustrates the divergent pathways: the successful synthesis and the potential dimerization failure mode, followed by the downstream application.
Figure 1: Reaction logic flow for the synthesis and utilization of this compound, highlighting the critical dimerization side-reaction.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Dimer formation (Bis-alkylation). | Increase 1,2-dibromoethane equivalents to 5.0–6.0 eq. Ensure vigorous stirring. |
| Stalled Reaction | Low temperature or "wet" DMF. | Increase temp to 80°C. Ensure DMF is anhydrous (water quenches phenoxide). Add 10 mol% NaI. |
| Emulsion during Workup | DMF presence in organic layer.[5] | Wash organic layer with 5% LiCl solution (breaks emulsions and removes DMF). |
| Elimination Product (Vinyl) | Base too strong or Temp too high. | Do not exceed 90°C. Switch from |
References
-
ChemicalBook. (n.d.). This compound Product Properties and CAS 85262-57-3. Retrieved from [2]
-
Riganas, S., et al. (2012).[6] Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. Bioorganic & Medicinal Chemistry. (Describes the specific alkylation conditions: 1,2-dibromoethane, K2CO3, DMF, 60 °C). Retrieved from
-
BenchChem. (2025).[2][3] A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. (General protocols for phenol alkylation in DMF). Retrieved from
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Radiotracer Precursors from 1-(2-Bromoethoxy)-3-fluorobenzene
Authored by: A Senior Application Scientist
Introduction
The development of novel radiotracers for Positron Emission Tomography (PET) is a cornerstone of modern molecular imaging, enabling the non-invasive study of physiological and pathological processes in vivo. A critical component in the synthesis of many PET radiotracers is the availability of high-purity precursors that can be efficiently labeled with a positron-emitting radionuclide, most commonly fluorine-18 (¹⁸F).[1][2] This document provides a detailed guide on the synthesis, purification, and characterization of radiotracer precursors derived from 1-(2-bromoethoxy)-3-fluorobenzene. This starting material is a versatile building block for the introduction of a fluoroethoxy group, a common motif in PET tracers designed to probe a variety of biological targets.[3]
The strategic importance of the fluoroethoxy moiety lies in its ability to enhance the metabolic stability and pharmacokinetic properties of the resulting radiotracer. The presence of the fluorine atom at the 3-position of the benzene ring can also be leveraged for structural modifications to optimize target affinity and selectivity. This guide will delve into the chemical principles underpinning the synthetic transformations, provide robust, step-by-step protocols, and offer insights into the critical quality control measures necessary to ensure the precursor's suitability for radiolabeling.
Synthetic Strategy: Nucleophilic Substitution and Precursor Formation
The primary synthetic route for converting this compound into a suitable radiotracer precursor typically involves a nucleophilic substitution reaction.[4] In this process, the bromine atom, a good leaving group, is displaced by a nucleophile that contains the functional group required for subsequent radiolabeling. The choice of nucleophile is dictated by the desired final radiotracer and the specific radiolabeling chemistry to be employed.
For the widely used [¹⁸F]fluoride radiolabeling, the precursor must contain a suitable leaving group that can be readily displaced by the [¹⁸F]F⁻ ion. Common leaving groups include tosylates (OTs), mesylates (OMs), and triflates (OTf). Therefore, a key synthetic step is the conversion of an appropriate functional group on the precursor framework into one of these leaving groups.[5]
Alternatively, the bromoethoxy moiety itself can be utilized to alkylate a substrate of interest, thereby introducing the 2-(3-fluorophenoxy)ethyl group. The resulting compound can then be further functionalized to generate the final precursor for radiolabeling.
Diagram: General Synthetic Workflow
Caption: Synthetic workflow from starting material to PET radiotracer.
Experimental Protocols
Protocol 1: Synthesis of a Tosylated Precursor for [¹⁸F]Fluorination
This protocol describes the synthesis of a tosylated precursor from this compound by first reacting it with a suitable nucleophile (e.g., a phenol or an amine) followed by tosylation of a hydroxyl group.
Materials:
-
This compound
-
4-Hydroxybenzaldehyde (example nucleophile)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl chloride (TsCl)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
Part A: Alkylation of 4-Hydroxybenzaldehyde
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 4-(2-(3-fluorophenoxy)ethoxy)benzaldehyde.
Part B: Reduction of the Aldehyde
-
Dissolve the product from Part A in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield (4-(2-(3-fluorophenoxy)ethoxy)phenyl)methanol.
Part C: Tosylation of the Alcohol
-
Dissolve the alcohol from Part B in dichloromethane.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to obtain the final tosylated precursor: 4-(2-(3-fluorophenoxy)ethoxy)benzyl 4-methylbenzenesulfonate.
Diagram: Synthesis of Tosylated Precursor
Caption: Key steps in the synthesis of a tosylated precursor.
Characterization and Quality Control
The identity, purity, and stability of the synthesized precursor are paramount for successful and reproducible radiolabeling.[6] A battery of analytical techniques should be employed for comprehensive characterization.
Table 1: Analytical Techniques for Precursor Characterization
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of the chemical identity. | Chemical shifts, coupling constants, and integration values consistent with the proposed structure. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. | A molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) corresponding to the calculated exact mass of the precursor.[7][8] |
| High-Performance Liquid Chromatography (HPLC) | Assessment of chemical purity and quantification of impurities. | A single major peak for the desired precursor, with purity typically >95%.[9] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of key functional groups. | Characteristic absorption bands for functional groups like C-O (ether), S=O (sulfonate), and aromatic C-H. |
Application in Radiotracer Synthesis
The synthesized tosylated precursor is now ready for nucleophilic [¹⁸F]fluorination. The general procedure involves the reaction of the precursor with azeotropically dried [¹⁸F]fluoride in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate) in a suitable organic solvent (e.g., acetonitrile) at an elevated temperature.[10]
Diagram: [¹⁸F]Radiolabeling Reaction
Caption: General scheme for [¹⁸F]fluorination of the precursor.
Following the radiolabeling reaction, the crude product is purified, typically by semi-preparative HPLC, to isolate the desired [¹⁸F]radiotracer from unreacted precursor, byproducts, and other impurities. The final product is then formulated in a physiologically compatible solution for in vivo administration.
Conclusion
This application note has provided a detailed framework for the synthesis of radiotracer precursors from this compound. The described protocols, coupled with rigorous analytical characterization, are essential for producing high-quality precursors that will perform reliably in subsequent radiolabeling procedures. The versatility of the starting material and the robustness of the synthetic routes make this a valuable approach for the development of novel PET radiotracers for a wide range of biological targets. Researchers, scientists, and drug development professionals are encouraged to adapt and optimize these methods to suit their specific research and development needs.
References
-
Washington University in St. Louis. Novel Method and Device to Produce Fluorine-18 PET Tracers. Washington University in St. Louis. Available at: [Link].
- Haveman, M., et al. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry, 2021.
- Fujinaga, M., et al. Synthesis of two novel [18F]fluorobenzene-containing radiotracers via spirocyclic iodonium ylides and positron emission tomography imaging of translocator protein (18 kDa) in ischemic brain. Organic & Biomolecular Chemistry, 2018.
- Fujinaga, M., et al. Synthesis of two novel [18F]fluorobenzene-containing radiotracers via spirocyclic iodonium ylides and positron emission tomography imaging of translocator protein (18 kDa) in ischemic brain. PubMed, 2018.
- Paeng, J. C., et al.
- Lindner, S., et al. Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction. Pharmaceuticals, 2023.
- Twilton, J., et al. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. The Journal of Organic Chemistry, 2020.
- Nye, J. A., et al. Efficient Synthesis and HPLC-Based Characterization for Developing Vanadium-48-Labeled Vanadyl Acetylacetonate as a Novel Cancer Radiotracer for PET Imaging. Molecules, 2024.
- Shinde, A. B., et al. Characterization of fast-decaying PET radiotracers solely through LC-MS/MS of constituent radioactive and carrier isotopologues. EJNMMI Research, 2013.
- Poku, E. New 18F PET Tracers and Novel Methods for their Production. University of Illinois Chicago, 2022.
- Preshlock, S., et al. Fluorine-18 labelled building blocks for PET tracer synthesis. Journal of Labelled Compounds and Radiopharmaceuticals, 2017.
- Brust, P., et al. Development of (18)F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. Current Medicinal Chemistry, 2014.
- Lee, H., et al. Automation of simplified two-step radiolabeling via ditosylate synthon for 18F-labeled radiotracers using AllinOne module. EJNMMI Radiopharmacy and Chemistry, 2020.
- Pretze, M., et al.
- Shinde, A. B., et al. Characterization of fast-decaying PET radiotracers solely through LC-MS/MS of constituent radioactive and carrier isotopologues. PubMed, 2013.
- Chen, L., et al. [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals.
- Cole, A. M., et al. PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl Boronic Esters. Preprints.org, 2025.
-
Professor Dave Explains. Nucleophilic Aromatic Substitution. YouTube, 2019. Available at: [Link].
- Brust, P., et al. Synthesis and Biological Evaluation of a Novel 18 F-Labeled Radiotracer for PET Imaging of the Adenosine A 2A Receptor. International Journal of Molecular Sciences, 2021.
- El-Ghany, E. A. PET Designated Flouride-18 Production and Chemistry.
- Kita, Y., et al. Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts. Molecules, 2010.
-
Institute of Science, Nagpur. Aromatic Nucleophilic Substitution Reaction. Institute of Science, Nagpur. Available at: [Link].
-
Gharpure, S. Nucleophilic Aromatic Substitution. NPTEL. Available at: [Link].
-
LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts, 2021. Available at: [Link].
- Wüst, F., et al. Synthesis and radiopharmacological characterization of 2beta-carbo-2'-[18F]fluoroethoxy-3beta-(4-bromo-phenyl)tropane ([18F]MCL-322) as a PET radiotracer for imaging the dopamine transporter (DAT). Bioorganic & Medicinal Chemistry, 2007.
- Google Patents. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene. Google Patents.
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- 3. Synthesis and radiopharmacological characterization of 2beta-carbo-2'-[18F]fluoroethoxy-3beta-(4-bromo-phenyl)tropane ([18F]MCL-322) as a PET radiotracer for imaging the dopamine transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Coupling of 1-(2-Bromoethoxy)-3-fluorobenzene: A Comprehensive Guide to Synthetic Protocols and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is paramount for the construction of complex molecular architectures. The substrate, 1-(2-bromoethoxy)-3-fluorobenzene, represents a versatile building block, incorporating a reactive aryl bromide for cross-coupling, a fluorinated aromatic ring that can modulate pharmacokinetic properties, and an ethoxy linker amenable to further functionalization. This guide provides a detailed exploration of the catalytic conditions for various coupling reactions of this substrate, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
I. Foundational Principles: Understanding the Catalytic Landscape
The reactivity of this compound in cross-coupling reactions is primarily dictated by the carbon-bromine bond, which is susceptible to oxidative addition to a low-valent transition metal catalyst, typically palladium or nickel. The presence of a fluorine atom meta to the bromine can influence the electronic properties of the aromatic ring, potentially affecting the rate and efficiency of the catalytic cycle. The ethoxy group is generally stable under most cross-coupling conditions, but its potential for coordination to the metal center should be considered.
This guide will delve into several key palladium- and copper-catalyzed cross-coupling reactions, providing a framework for selecting the optimal conditions for a desired transformation.
II. Carbon-Carbon Bond Forming Reactions: Expanding the Core Scaffold
The construction of new C-C bonds is fundamental to molecular diversification. Several powerful catalytic methods can be employed to couple this compound with a variety of carbon-based nucleophiles.
A. Suzuki-Miyaura Coupling: A Robust and Versatile Tool
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2]
Causality Behind Experimental Choices:
-
Catalyst: Palladium(0) is the active catalytic species. Pre-catalysts such as Pd(OAc)₂ or Pd₂(dba)₃ are often used and are reduced in situ. The choice of ligand is crucial for stabilizing the palladium center and promoting the key steps of the catalytic cycle. For sterically hindered or electronically deactivated aryl bromides, bulky and electron-rich phosphine ligands like those of the Buchwald-type (e.g., SPhos, XPhos) are often superior.[3]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[2] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.[4][5]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often employed to dissolve both the organic and inorganic reagents.[6]
Catalytic Cycle of Suzuki-Miyaura Coupling:
The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronate species, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7][8]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 75-95 | [9] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85-98 | [3] |
| Pd₂(dba)₃ / t-Bu₃P | Cs₂CO₃ | Toluene | 80 | 80-97 | [10] |
| Pd/C | K₂CO₃ | DMF/H₂O | 100-120 | 70-90 | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Add the solvent system (e.g., toluene/water 4:1, 5 mL).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
B. Heck Reaction: Vinylation of the Aryl Ring
The Heck reaction provides a powerful method for the formation of C-C bonds by coupling an aryl halide with an alkene.[11][12] This reaction is particularly useful for synthesizing substituted styrenes and other vinylated arenes.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts, such as Pd(OAc)₂ or Pd(PPh₃)₄, are commonly used. The choice of phosphine ligand can influence the regioselectivity and efficiency of the reaction.[13]
-
Base: A base, typically an amine like triethylamine (Et₃N) or an inorganic base such as Na₂CO₃, is required to neutralize the hydrogen halide formed during the catalytic cycle.[1]
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are generally used.
Catalytic Cycle of the Heck Reaction:
The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst.[14]
Caption: Catalytic cycle of the Heck reaction.
Experimental Protocol: Heck Reaction
-
In a sealed tube under an inert atmosphere, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a suitable ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., Et₃N, 2.0 mmol).
-
Add a polar aprotic solvent (e.g., DMF, 5 mL).
-
Seal the tube and heat the reaction mixture to the required temperature (typically 100-140 °C) for 12-48 hours.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
C. Sonogashira Coupling: Introduction of an Alkyne Moiety
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable aryl-alkyne structures.[15][16] This reaction is typically co-catalyzed by palladium and copper complexes.[17]
Causality Behind Experimental Choices:
-
Catalysts: A palladium(0) species, often generated in situ from a Pd(II) precursor, catalyzes the main cross-coupling cycle. A copper(I) salt, such as CuI, acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate.[16]
-
Base: An amine base, such as triethylamine or diisopropylamine, serves both as a solvent and as a base to deprotonate the terminal alkyne.
-
Solvent: The amine base can often serve as the solvent. In other cases, co-solvents like THF or DMF are used.
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol).
-
Add a degassed amine solvent (e.g., triethylamine, 10 mL).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
III. Carbon-Heteroatom Bond Forming Reactions: Introducing Functionality
The introduction of nitrogen and oxygen functionalities onto the aromatic ring is crucial for the synthesis of many biologically active molecules.
A. Buchwald-Hartwig Amination: A Gateway to Aryl Amines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[18][19]
Causality Behind Experimental Choices:
-
Catalyst: Similar to Suzuki coupling, bulky, electron-rich phosphine ligands are essential for achieving high efficiency, especially with less reactive aryl chlorides or for coupling with primary amines.[8] Pre-catalysts that readily form the active Pd(0) species are often preferred.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[20] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, often requiring higher temperatures or more active catalyst systems.[21]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.
Catalytic Cycle of Buchwald-Hartwig Amination:
The cycle involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[5][22]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 80-95 | [23] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 100 | 85-99 | [8] |
| [Pd(allyl)Cl]₂ / RuPhos | LHMDS | THF | RT - 60 | 75-95 | [8] |
| G3-XPhos Precatalyst | Cs₂CO₃ | Dioxane | 100 | 90-99 | [24] |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, charge a vial with the palladium pre-catalyst (e.g., G3-XPhos, 0.02 mmol), ligand (if not using a pre-catalyst), and base (e.g., NaOtBu, 1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (e.g., toluene, 5 mL) and seal the vial.
-
Remove the vial from the glovebox and heat with stirring for the required duration (typically 2-24 hours).
-
After cooling, dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
B. Ullmann Condensation: Formation of Diaryl Ethers
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O bonds, typically between an aryl halide and a phenol or alcohol.[25] While palladium-catalyzed C-O coupling reactions have been developed, the Ullmann reaction remains a valuable and often complementary method.[17]
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts, such as CuI, or copper(0) metal are the traditional catalysts. More recently, the use of ligands such as 1,10-phenanthroline can facilitate the reaction at lower temperatures.
-
Base: A base is required to deprotonate the phenol or alcohol. K₂CO₃ or Cs₂CO₃ are commonly used.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or pyridine are typically necessary to achieve the required reaction temperatures.
Experimental Protocol: Ullmann Condensation
-
To a round-bottom flask, add this compound (1.0 mmol), the phenol (1.2 mmol), copper(I) iodide (0.1 mmol), a ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a high-boiling solvent (e.g., DMF, 10 mL).
-
Heat the mixture to a high temperature (e.g., 120-160 °C) and stir for 12-48 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by chromatography.
IV. Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.[19][26][27][28]
-
Hazards: May cause skin and eye irritation.[27] Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
V. Conclusion
The catalytic coupling of this compound offers a versatile platform for the synthesis of a wide array of functionalized molecules relevant to the pharmaceutical and materials science industries. By understanding the underlying principles of these powerful cross-coupling reactions and carefully selecting the appropriate catalytic system, researchers can efficiently construct complex molecular architectures. This guide provides a solid foundation of protocols and mechanistic understanding to facilitate the successful application of this valuable building block in organic synthesis.
VI. References
-
Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. [Link]
-
Heck reaction - Wikipedia. [Link]
-
Heck Reaction - Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Site-selective Sonogashira reactions of 1,2-dibromo-3,5-difluorobenzene - Sci-Hub. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. [Link]
-
The Suzuki coupling reaction of arylbromides with phenylboronic acid - ResearchGate. [Link]
-
Chemistry Heck Reaction - SATHEE. [Link]
-
Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides | Request PDF - ResearchGate. [Link]
-
(PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - ResearchGate. [Link]
-
Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - RSC Publishing. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC. [Link]
-
Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides - Reaction Discovery Using Parallel Microscale Experimentation - Organic Chemistry Portal. [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC. [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Ullmann Reaction - Organic Chemistry Portal. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF - ResearchGate. [Link]
-
Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Reaction Kinetics, Mechanisms and Catalysis. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - Semantic Scholar. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. [Link]
-
Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
-
Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC. [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. [Link]
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Application Notes & Protocols: Selective O- and N-Alkylation using Bromoethoxy Fluorobenzenes
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Alkylation and Fluorinated Moieties
Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone of modern organic synthesis, particularly in the realm of medicinal chemistry. The precise installation of these carbon-based chains onto heteroatoms like oxygen (O-alkylation) and nitrogen (N-alkylation) can profoundly alter a molecule's pharmacological profile. These modifications can influence a compound's binding affinity, metabolic stability, and cell permeability.[1][2]
The use of fluorinated alkylating agents, such as bromoethoxy fluorobenzenes, introduces an additional layer of strategic advantage. The incorporation of fluorine can enhance a drug candidate's potency and pharmacokinetic properties.[2][3][4] Fluorine's high electronegativity can modulate the basicity of nearby functional groups, influence molecular conformation, and block metabolic pathways, often leading to improved drug efficacy and longevity in vivo.[1]
This guide provides a detailed exploration of the procedural nuances governing the selective O- and N-alkylation of various substrates using bromoethoxy fluorobenzenes. We will delve into the mechanistic underpinnings that dictate the reaction's course and provide robust, field-tested protocols to empower researchers in their synthetic endeavors.
Mechanistic Considerations: The O- vs. N-Alkylation Dichotomy
The central challenge in the alkylation of ambident nucleophiles—species possessing both oxygen and nitrogen atoms capable of reacting—is achieving regioselectivity. The outcome of the reaction, whether it proceeds via O-alkylation or N-alkylation, is a delicate interplay of several factors:
-
The Nature of the Nucleophile: The inherent electronic and steric properties of the substrate are paramount. For instance, in many heterocyclic systems, the nitrogen atom is a softer nucleophile than the oxygen atom. According to Hard and Soft Acid-Base (HSAB) theory, soft nucleophiles tend to react preferentially with soft electrophiles, such as the sp3-hybridized carbon of the bromoethoxy group.[5]
-
The Role of the Base and Counter-ion: The choice of base is critical in deprotonating the nucleophile to generate the reactive anion. The nature of the resulting counter-ion (e.g., Na+, K+, Ag+) can influence the reaction's regioselectivity. For example, it has been reported that the alkylation of the alkali salt of 2-pyridone in DMF predominantly occurs at the nitrogen atom, whereas using the silver salt in benzene exclusively yields the O-alkylated product.[6]
-
Solvent Effects: The solvent plays a multifaceted role, influencing the solubility of reactants, the dissociation of ion pairs, and the solvation of the nucleophile. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often employed in Williamson ether synthesis (a classic O-alkylation) because they effectively solvate the cation while leaving the anionic nucleophile relatively free to react.[7][8] Conversely, protic solvents can hydrogen-bond with the more electronegative oxygen atom, potentially hindering its nucleophilicity and favoring N-alkylation.[9]
-
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of a reaction. In some cases, lower temperatures may favor the kinetically preferred product, while higher temperatures may allow for equilibration to the more thermodynamically stable product.
dot digraph "Alkylation_Decision_Pathway" { graph [fontname = "Arial", label="Decision Pathway for O- vs. N-Alkylation", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname = "Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname = "Arial", fontsize=10];
Substrate [label="Substrate with O & N Nucleophiles"]; Conditions [label="Reaction Conditions\n(Base, Solvent, Temp.)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; O_Alkylation [label="O-Alkylation Favored", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; N_Alkylation [label="N-Alkylation Favored", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Product Analysis\n(NMR, LC-MS)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Substrate -> Conditions; Conditions -> O_Alkylation [label="Strong Base (e.g., NaH)\nPolar Aprotic Solvent (e.g., DMF)\nPhenolic Substrate"]; Conditions -> N_Alkylation [label="Milder Base (e.g., K2CO3)\nSolvent Choice Dependent\nAmine/Indole Substrate"]; O_Alkylation -> Analysis; N_Alkylation -> Analysis; } caption [label="Logical flow for selecting O- or N-alkylation conditions.", shape=plaintext, fontsize=10];
Part 1: O-Alkylation of Phenolic Substrates
The O-alkylation of phenols with bromoethoxy fluorobenzenes is a variation of the classic Williamson ether synthesis.[10][11] This reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by deprotonation of the phenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of the bromoethoxy group, displacing the bromide leaving group.[8]
Experimental Protocol: General Procedure for O-Alkylation
This protocol provides a general framework. Optimization for specific substrates may be necessary.
1. Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Phenolic Substrate | ≥98% | Commercially Available | |
| Bromoethoxy fluorobenzene | ≥98% | Commercially Available | |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Handle with extreme care under inert atmosphere. |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Acros Organics | Use from a sealed bottle or freshly distilled. |
| Diethyl Ether | Anhydrous | Fisher Scientific | |
| Saturated Ammonium Chloride (NH4Cl) | ACS Grade | VWR | |
| Brine | Saturated aqueous NaCl solution. | ||
| Anhydrous Magnesium Sulfate (MgSO4) |
2. Step-by-Step Methodology:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add the phenolic substrate (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the substrate. The concentration is typically in the range of 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Alkylation: Dissolve the bromoethoxy fluorobenzene (1.1 eq.) in a small amount of anhydrous DMF and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to a temperature between 60-80 °C.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and then carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired O-alkylated product.[7]
dot digraph "O_Alkylation_Workflow" { graph [fontname = "Arial", label="O-Alkylation Experimental Workflow", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname = "Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname = "Arial", fontsize=10];
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Dissolve Phenol in Anhydrous DMF"]; Deprotonate [label="Add NaH at 0°C\n(Evolves H2)"]; Alkylate [label="Add Bromoethoxy\nFluorobenzene Solution"]; Heat [label="Heat to 60-80°C\nMonitor by TLC/LC-MS"]; Quench [label="Cool and Quench\nwith sat. NH4Cl"]; Extract [label="Extract with\nDiethyl Ether"]; Purify [label="Wash, Dry, Concentrate\n& Purify by Chromatography"]; End [label="Pure O-Alkylated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Setup -> Deprotonate -> Alkylate -> Heat -> Quench -> Extract -> Purify -> End; } caption [label="Step-by-step workflow for O-alkylation.", shape=plaintext, fontsize=10];
Part 2: N-Alkylation of Heterocyclic Substrates
The N-alkylation of nitrogen-containing heterocycles, such as indoles or benzimidazoles, with bromoethoxy fluorobenzenes is a common strategy for introducing functionalized side chains.[12][13] The nucleophilicity of the nitrogen atom in these systems can be influenced by the aromaticity of the ring and the presence of other functional groups.
Experimental Protocol: General Procedure for N-Alkylation of Indoles
This protocol is a general guideline and may require optimization for specific indole derivatives.
1. Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Indole Substrate | ≥98% | Commercially Available | |
| Bromoethoxy fluorobenzene | ≥98% | Commercially Available | |
| Potassium Carbonate (K2CO3) | Anhydrous, powdered | Sigma-Aldrich | |
| Anhydrous Acetonitrile (MeCN) | ≥99.8% | Fisher Scientific | |
| Ethyl Acetate | ACS Grade | VWR | |
| Water | Deionized | ||
| Brine | Saturated aqueous NaCl solution. | ||
| Anhydrous Sodium Sulfate (Na2SO4) |
2. Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the indole substrate (1.0 eq.) and powdered potassium carbonate (2.0 eq.).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask, followed by the bromoethoxy fluorobenzene (1.2 eq.).
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.[14]
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated indole.
dot digraph "N_Alkylation_Workflow" { graph [fontname = "Arial", label="N-Alkylation Experimental Workflow", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname = "Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname = "Arial", fontsize=10];
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Combine [label="Combine Indole, K2CO3,\nand Bromoethoxy Fluorobenzene\nin Acetonitrile"]; Reflux [label="Heat to Reflux\nMonitor by TLC/LC-MS"]; Filter [label="Cool and Filter\noff Inorganic Salts"]; Concentrate [label="Concentrate Filtrate"]; Extract [label="Dissolve in Ethyl Acetate\nWash with Water and Brine"]; Purify [label="Dry, Concentrate\n& Purify by Chromatography"]; End [label="Pure N-Alkylated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Combine -> Reflux -> Filter -> Concentrate -> Extract -> Purify -> End; } caption [label="Step-by-step workflow for N-alkylation.", shape=plaintext, fontsize=10];
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents; Insufficient reaction temperature or time; Poor solubility. | Verify reagent quality. Systematically increase temperature and/or reaction time.[5] Consider a different solvent to improve solubility. |
| Mixture of O- and N-Alkylated Products | Competing reaction pathways due to substrate and conditions. | Modify reaction conditions. For O-alkylation, try a stronger base (e.g., NaH) in a polar aprotic solvent. For N-alkylation, a weaker base (e.g., K2CO3) may be more selective.[6] Consider protecting one of the functional groups if selectivity remains an issue.[5] |
| Formation of Elimination Byproducts | The base may be too strong or sterically hindered, promoting elimination over substitution. | Use a less hindered base. If using a secondary or sterically hindered alkyl halide, be aware that elimination is a common side reaction.[7] |
| Difficulty in Product Purification | Similar polarity of starting material and product; Presence of multiple byproducts. | Optimize the mobile phase for column chromatography. Consider alternative purification techniques such as recrystallization or preparative HPLC. |
Characterization of Products
The unambiguous identification of O- versus N-alkylated products is crucial. A combination of spectroscopic techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shift of the protons on the carbon adjacent to the heteroatom (O or N) will be different. Protons adjacent to oxygen are typically shifted further downfield than those adjacent to nitrogen.
-
¹³C NMR: The chemical shift of the carbon directly attached to the heteroatom is highly informative. A carbon attached to oxygen will have a significantly different (usually more downfield) chemical shift compared to a carbon attached to nitrogen.[6]
-
2D NMR (HSQC, HMBC): These experiments can definitively establish connectivity. For example, an HMBC experiment can show a correlation between the protons of the newly introduced ethoxy group and the carbons of the aromatic ring, confirming the site of alkylation.[15][16]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the bromoethoxy fluorobenzene moiety.
-
Infrared (IR) Spectroscopy: Can be useful for observing the disappearance of a phenolic O-H stretch or an N-H stretch in the starting material.
Conclusion
The selective O- and N-alkylation using bromoethoxy fluorobenzenes are powerful tools in the synthesis of novel molecules for drug discovery and development. A thorough understanding of the underlying reaction mechanisms and careful control of reaction parameters such as the choice of base, solvent, and temperature are essential for achieving the desired regioselectivity. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to successfully implement these important transformations in their own laboratories.
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Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][10][17]naphthyrin-5(6H). (n.d.). Retrieved from
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Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[6][10][18]Triazolo[15]pyridines, and Related Deaza-Compounds. (2018, May 23). ACS Publications. Retrieved from
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Application Note: Strategic Solvent Selection for SN2 Reactions of 1-(2-Bromoethoxy)-3-fluorobenzene
Abstract
This document provides a comprehensive guide for selecting the optimal solvent for the bimolecular nucleophilic substitution (SN2) reaction of 1-(2-Bromoethoxy)-3-fluorobenzene. The principles discussed herein are critical for researchers, scientists, and professionals in drug development aiming to optimize reaction kinetics and product yield. This note details the theoretical underpinnings of solvent effects in SN2 reactions, presents a comparative analysis of suitable solvents, and provides a detailed experimental protocol for solvent screening.
Introduction: The Critical Role of the Solvent in SN2 Reactions
The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds with a high degree of stereochemical control. The reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon center at 180° to the leaving group, resulting in an inversion of stereochemistry.[1][2] The solvent in which this reaction is conducted is not a passive medium but an active participant that can profoundly influence the reaction rate and outcome.[3]
The choice of solvent is particularly crucial for substrates like this compound, where the primary alkyl bromide is susceptible to SN2 displacement. The solvent's properties, primarily its polarity and proticity, dictate the solvation of the reactants and the transition state, thereby modulating the activation energy of the reaction.[4] This application note will explore these effects in detail to guide the rational selection of a solvent system for this specific substrate.
Theoretical Framework: Understanding Solvent Effects
The rate of an SN2 reaction is highly dependent on the ability of the solvent to stabilize or destabilize the reactants and the transition state.[4] The key solvent characteristics to consider are polarity (as measured by the dielectric constant) and the ability to act as a hydrogen bond donor (proticity).[5][6] Solvents are broadly categorized as non-polar, polar protic, and polar aprotic.[7][8]
2.1. Polar Aprotic Solvents: The Preferred Choice for SN2 Reactions
Polar aprotic solvents are generally the most effective for SN2 reactions.[9] These solvents possess a significant dipole moment, allowing them to dissolve charged nucleophiles, but they lack acidic protons (i.e., hydrogens bonded to highly electronegative atoms like oxygen or nitrogen).[10]
Common examples include:
The key advantage of polar aprotic solvents is their differential solvation of cations and anions. They effectively solvate the cation of the nucleophilic salt through ion-dipole interactions, but they poorly solvate the anion (the nucleophile).[15] This leaves the nucleophile "naked" and highly reactive, significantly accelerating the rate of the SN2 reaction.[15][9] For instance, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone than in methanol.[5][16]
2.2. Polar Protic Solvents: A Detrimental Choice for SN2 Reactions
Polar protic solvents, such as water, alcohols (e.g., methanol, ethanol), and carboxylic acids, possess acidic protons and are capable of hydrogen bonding.[9] While they can dissolve ionic nucleophiles, they strongly solvate the anionic nucleophile through hydrogen bonding.[15] This "caging" effect stabilizes the nucleophile, increasing the energy required for it to attack the electrophile and thus slowing down the SN2 reaction.[9][17]
2.3. Non-Polar Solvents
Non-polar solvents, such as hexane and toluene, are generally unsuitable for SN2 reactions involving charged nucleophiles due to their inability to dissolve the reactants.[16]
Solvent Selection for this compound
The substrate, this compound, features a primary alkyl bromide, which is an excellent electrophile for SN2 reactions. The reaction involves the displacement of the bromide leaving group by a nucleophile.
The choice of solvent will directly impact the reactivity of the chosen nucleophile. Based on the principles outlined above, polar aprotic solvents are the prime candidates.
Table 1: Properties of Recommended Solvents for SN2 Reactions
| Solvent | Formula | Dielectric Constant (ε) | Type | Key Advantages for SN2 |
| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Polar Aprotic | Excellent solvating power for a wide range of reactants; high boiling point allows for a wide reaction temperature range.[18] |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 47.2 | Polar Aprotic | High dielectric constant effectively dissolves ionic species; accelerates SN2 reactions significantly.[12][19] |
| Acetonitrile | CH₃CN | 37.5 | Polar Aprotic | Good balance of polarity and volatility; facilitates easy workup.[14][20] |
| Acetone | C₃H₆O | 20.7 | Polar Aprotic | Less polar than DMF or DMSO, but still effective and often a more economical choice.[21] |
Experimental Protocol: Solvent Screening for the Reaction of this compound with Sodium Azide
This protocol outlines a method for comparing the efficacy of different polar aprotic solvents for the SN2 reaction of this compound with sodium azide as a model nucleophile.
4.1. Materials and Equipment
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Acetonitrile
-
Anhydrous Acetone
-
Round-bottom flasks
-
Magnetic stir bars and stir plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware for workup and purification
-
Analytical instrumentation for product characterization (e.g., NMR, GC-MS)
4.2. General Reaction Procedure
-
Preparation: In four separate, dry round-bottom flasks equipped with magnetic stir bars, add this compound (1.0 eq) and sodium azide (1.2 eq).
-
Solvent Addition: To each flask, add one of the anhydrous polar aprotic solvents (DMF, DMSO, Acetonitrile, Acetone) to achieve a consistent concentration (e.g., 0.5 M).
-
Reaction Conditions: Place the flasks under an inert atmosphere and stir the mixtures at a set temperature (e.g., 60 °C).
-
Reaction Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).
-
Workup: Once the starting material is consumed (as determined by TLC), cool the reactions to room temperature. Quench the reactions by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product yield and purity for each reaction using techniques such as ¹H NMR and GC-MS.
4.3. Expected Outcomes and Data Interpretation
It is anticipated that the reaction rates will follow the general trend: DMSO > DMF > Acetonitrile > Acetone. This is due to the superior ability of DMSO and DMF to solvate the sodium cation, leaving the azide anion highly nucleophilic. The reaction in acetone may be significantly slower. By comparing the reaction times and isolated yields, a clear determination of the optimal solvent for this specific transformation can be made.
Conclusion and Recommendations
For SN2 reactions involving this compound, the use of polar aprotic solvents is strongly recommended to maximize reaction rates and yields.[15][9] Based on established principles, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are expected to provide the best performance due to their high polarity and excellent cation-solvating abilities.[11][12] Acetonitrile offers a viable alternative with the benefit of easier removal during workup.[14] The choice between these solvents may ultimately depend on factors such as reaction scale, desired reaction time, and downstream processing considerations. A screening experiment, as detailed in this note, is the most effective way to identify the ideal solvent for a specific application.
References
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OpenOChem Learn. SN2 Effect of Solvent. Available at: [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available at: [Link]
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Chemistry LibreTexts. 8.2: Factors That Affect ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Reactions. Available at: [Link] -
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Fiveable. DMF Definition - Organic Chemistry Key Term. Available at: [Link]
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Oreate AI Blog. Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry. Available at: [Link]
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Quora. Why does polar aprotic solvent favour SN2 reactions generally?. Available at: [Link]
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KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. Available at: [Link]
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Fiveable. Acetonitrile Definition - Organic Chemistry Key Term. Available at: [Link]
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ChemRxiv. Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. Available at: [Link]
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Filo. Why is acetone used in SN2 reactions?. Available at: [Link]
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Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent. Available at: [Link]
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Chemistry LibreTexts. 7.5: SN1 vs SN2. Available at: [Link]
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Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. Available at: [Link]
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Reddit. Can someone explain what the DMSO does in this Sn2 rxn. Available at: [Link]
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Quora. How is DMSO (dimethyl sulfoxide) used as a substitute for water in organic synthesis, particularly in SN1 or SN2 reactions?. Available at: [Link]
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The Journal of Organic Chemistry. Carbocation-Forming Reactions in Dimethyl Sulfoxide. Available at: [Link]
-
PMC - NIH. Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Available at: [Link]
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PubMed. Solvent Effects on the Symmetric and Asymmetric SN2 Reactions in the Acetonitrile Solution: A Reaction Density Functional Theory Study. Available at: [Link]
-
Canadian Journal of Chemistry. Solvent effects on the structure of SN2 transition states. Available at: [Link]
-
Numerade. Which solvent is more appropriate for the following SN2 reaction? A. Acetic acid B. Acetone. Available at: [Link]
-
Quora. What is the effect of solvent on SN2?. Available at: [Link]
-
University of Calgary. Chapter 8 Notes. Available at: [Link]
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The Journal of Organic Chemistry. How Solvation Influences the SN2 versus E2 Competition. Available at: [Link]
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ACS Publications. Solvent Effects on the Symmetric and Asymmetric SN2 Reactions in the Acetonitrile Solution: A Reaction Density Functional Theory Study. Available at: [Link]
-
PubMed. Revisiting the Dielectric Constant Effect on the Nucleophile and Leaving Group of Prototypical Backside SN2 Reactions: A Reaction Force and Atomic Contribution Analysis. Available at: [Link]
-
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PMC. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Available at: [Link]
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Cengage. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition. Available at: [Link]
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University of Illinois Chicago. Chapter 7 Alkyl Halides and Nucleophilic Substitution. Available at: [Link]
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Scalable synthesis methods for 1-(2-Bromoethoxy)-3-fluorobenzene derivatives
Executive Summary & Strategic Analysis
1-(2-Bromoethoxy)-3-fluorobenzene is a critical building block in medicinal chemistry, serving as a lipophilic, metabolically stable linker moiety in kinase inhibitors and GPCR ligands.[1][2][3] Its synthesis relies on the alkylation of 3-fluorophenol with 1,2-dibromoethane.[1][2][3]
The Scale-Up Challenge: The primary challenge in scaling this reaction is selectivity .[3] The product contains a leaving group (bromide) that can react with another equivalent of 3-fluorophenol to form the bis-alkylated impurity, 1,2-bis(3-fluorophenoxy)ethane.[1][3]
-
Mechanism:
Nucleophilic Substitution.[3]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Competing Pathways: Mono-alkylation (Target) vs. Bis-alkylation (Impurity) vs. Elimination (Vinyl bromide formation).[1][2][3]
Selected Route: Modified Williamson Ether Synthesis While Mitsunobu conditions offer high selectivity, they are atom-uneconomical and difficult to purify on a kilogram scale due to phosphine oxide byproducts.[1][2][3] We utilize a heterogeneous Williamson ether synthesis employing a significant molar excess of 1,2-dibromoethane.[1][2][3] This kinetic strategy statistically favors the encounter of a phenoxide ion with a fresh dibromide molecule rather than the product, suppressing bis-alkylation.[3]
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 : 4.0 (Phenol : Dibromide) | High excess of electrophile is critical to suppress bis-alkylation ( |
| Base | Potassium Carbonate ( | Milder than NaOH; minimizes E2 elimination (vinyl bromide side-product).[1] |
| Solvent | Acetonitrile (MeCN) | Polar aprotic; promotes |
| Temperature | Reflux ( | Required to drive the reaction of the poor nucleophile (electron-deficient phenol).[3] |
| Agitation | High Shear / Vigorous | Essential for heterogeneous solid-liquid reactions to prevent localized concentration gradients.[1][3] |
Reaction Pathway & Impurity Profile[4]
The following diagram illustrates the kinetic competition between the desired mono-alkylation and the undesired bis-alkylation.
Figure 1: Reaction pathway logic demonstrating the necessity of excess dibromide to shunt the pathway toward the target mono-alkylated product.[3]
Detailed Synthesis Protocol (Scalable)
Materials
-
1,2-Dibromoethane: 751.6 g (4.0 mol) [Caution: Carcinogen/Volatile][1][2]
-
Potassium Carbonate (
): 276.4 g (2.0 mol) [Anhydrous, granular] -
Acetonitrile (MeCN): 1.2 L[1]
-
Toluene: 500 mL (for workup)
Experimental Procedure
Step 1: Reaction Setup
-
Equip a 3-L three-necked round-bottom flask with a mechanical overhead stirrer (Teflon paddle), a reflux condenser, and a nitrogen inlet.
-
Charge Acetonitrile (1.2 L) and 1,2-Dibromoethane (751.6 g) .
-
Begin agitation (300 RPM).
-
Add 3-Fluorophenol (112.1 g) .
-
Add Potassium Carbonate (276.4 g) in a single portion. Note: The reaction is not highly exothermic at room temperature.[3]
Step 2: Reaction
6. Heat the slurry to reflux (
- IPC (In-Process Control):[1][2][3] Monitor by HPLC or TLC (Hexane/EtOAc 9:1).[1] Target: <2% residual phenol.[2][3]
- Self-Validating Check: The mixture should turn from colorless/pale yellow to white suspension (salts). If the mixture becomes dark brown/black, check nitrogen inerting; oxidation may be occurring.
Step 3: Workup & Solvent Recovery [1][2][3][4]
8. Cool the reaction mixture to
- Sustainability Note: The recovered distillate (MeCN + Dibromide) can be analyzed and recycled for the next batch, significantly reducing cost.
Step 4: Extraction (Salt Removal) [1]
12. Dissolve the oily residue in Toluene (500 mL) .
13. Wash with Water (2 x 300 mL) to remove trace inorganic salts.[3]
14. Wash with 1M NaOH (100 mL) to remove any unreacted 3-fluorophenol.[1][2][3] Critical Step: This ensures the final product is free of starting material.[3]
15. Wash with Brine (200 mL) .
16. Dry the organic layer over Anhydrous Sodium Sulfate (
Step 5: Purification (Vacuum Distillation) [1] 17. The crude oil contains the product and trace bis-alkylated impurity.[3] 18. Perform fractional vacuum distillation.
- Fraction 1: Residual 1,2-dibromoethane (Low BP).[1][2][3]
- Fraction 2 (Product): Collect main fraction.
- Expected BP:
105–110°C at 5 mmHg (Estimate based on analogs).[1] - Pot Residue: Bis-alkylated impurity (High BP, non-volatile).[1][2][3]
Yield: Expected 65–75% isolated yield.[3] Purity: >98% (GC/HPLC).
Process Workflow Diagram
Figure 2: Step-by-step process flow diagram ensuring efficient isolation and solvent recovery.
Analytical Quality Control
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (CDCl3) | Triplet at |
| Purity | HPLC (C18, MeCN/H2O) | > 98.0% Area |
| Residual Phenol | HPLC | < 0.1% |
| Bis-Impurity | HPLC | < 0.5% |
References
-
Williamson Ether Synthesis Optimization
-
Citation: "Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis." ChemSpider Synthetic Pages, 2007.[2]
- Relevance: Establishes the baseline stoichiometry (1:3 ratio)
-
Source:
-
-
Phase Transfer Catalysis in Ether Synthesis
-
Citation: Freedman, H. H., & Dubois, R. A. (1975).[2] "An improved Williamson ether synthesis using phase transfer catalysis."[2][3] Tetrahedron Letters, 16(38), 3251-3254.[1][2][3]
- Relevance: Provides the foundational logic for the alternative Toluene/Water PTC protocol if acetonitrile is not viable.
-
Source:[1]
-
-
Industrial Handling of Halogenated Ethers
-
Commercial Availability & Specs
Sources
- 1. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
- 2. WO2021036060A1 - Process for preparing fluorobenzene and catalyst therefore - Google Patents [patents.google.com]
- 3. US5043483A - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 4. CN104276929A - Preparation method of 3-fluorophenol - Google Patents [patents.google.com]
- 5. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]
Troubleshooting & Optimization
Minimizing elimination side products of 1-(2-Bromoethoxy)-3-fluorobenzene
Welcome to the Technical Support Center for 1-(2-Bromoethoxy)-3-fluorobenzene. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this key intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize unwanted elimination side products and optimize your substitution reactions.
Introduction to the Challenge: Substitution vs. Elimination
This compound is a valuable building block, notably in the synthesis of pharmaceuticals like Vortioxetine.[1][2] The primary desired reaction is a nucleophilic substitution (SN2) at the bromo-substituted carbon. However, a competing bimolecular elimination (E2) reaction can occur, leading to the formation of an undesired vinyl ether byproduct and reducing the overall yield of your target molecule.[3] Understanding and controlling the factors that influence this competition is critical for a successful and efficient synthesis.
This guide provides practical, experience-based advice to help you navigate this common challenge.
Frequently Asked Questions (FAQs)
Q1: What is the primary elimination side product of this compound?
The major elimination byproduct is 3-fluoro-1-vinyloxybenzene . This occurs through an E2 mechanism where a base abstracts a proton from the carbon adjacent to the oxygen, leading to the expulsion of the bromide ion and the formation of a double bond.
Reaction Scheme:
Figure 1: Competing SN2 and E2 pathways for this compound.
Q2: What are the key factors that favor the undesired E2 elimination reaction?
Several factors can tip the balance towards elimination. Understanding these is the first step in minimizing byproduct formation.
-
Strong and Sterically Hindered Bases: Strong bases, especially those that are bulky (e.g., potassium tert-butoxide), are more likely to act as a base and abstract a proton rather than act as a nucleophile and attack the sterically less accessible carbon.[3][4]
-
High Temperatures: Elimination reactions are generally favored at higher temperatures. Increased thermal energy can provide the activation energy needed for the E2 pathway.
-
Solvent Choice: Polar protic solvents can solvate and stabilize the nucleophile, reducing its nucleophilicity and potentially favoring elimination.[5]
Q3: How can I detect and quantify the formation of 3-fluoro-1-vinyloxybenzene?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction and quantifying the presence of the elimination byproduct.
-
Method: A reverse-phase HPLC method, typically using a C18 column, can be developed to separate the starting material, the desired substitution product, and the vinyl ether byproduct.[2][6]
-
Detection: UV detection is suitable for these aromatic compounds. The detection wavelength should be optimized for sensitivity to all components, often in the range of 220-230 nm.[6]
-
Quantification: The relative amounts of the desired product and the elimination byproduct can be determined by comparing their peak areas in the chromatogram. An external standard of the byproduct would be needed for precise quantification, but relative percentages can be estimated from the peak area percentages.
Troubleshooting Guide: Minimizing Elimination Byproducts
This section provides a structured approach to troubleshooting and optimizing your reaction conditions to favor the desired SN2 pathway.
Issue 1: Significant formation of the elimination byproduct is observed.
Root Cause Analysis and Corrective Actions:
The formation of the vinyl ether suggests that the reaction conditions are favoring the E2 pathway. The following adjustments should be considered, starting with the most impactful.
1. Choice of Base:
-
Problem: The base is too strong or sterically hindered.
-
Solution: Opt for a weaker, less sterically hindered base. For instance, if you are performing a Williamson ether synthesis, instead of a strong base like sodium hydride to form an alkoxide, consider using a milder base like potassium carbonate.[7] In reactions with amines like piperazine, the amine itself can act as the base.
| Base Type | Examples | Tendency for E2 | Recommendation |
| Strong, Hindered | Potassium tert-butoxide | High | Avoid for this substrate. |
| Strong, Non-hindered | Sodium ethoxide, Sodium methoxide | Moderate to High | Use with caution, at lower temperatures. |
| Weak, Non-hindered | Potassium carbonate, Cesium carbonate | Low | Recommended for promoting SN2. |
2. Reaction Temperature:
-
Problem: The reaction temperature is too high.
-
Solution: Lower the reaction temperature. While this may slow down the reaction rate, it will disproportionately disfavor the elimination reaction. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and slowly increase if necessary.
3. Solvent Selection:
-
Problem: The solvent is stabilizing the nucleophile, reducing its effectiveness for SN2.
-
Solution: Use a polar aprotic solvent. These solvents are known to enhance the rate of SN2 reactions.[8][9]
| Solvent Type | Examples | Effect on SN2 | Recommendation |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Favorable | Recommended |
| Polar Protic | Water, Ethanol, Methanol | Unfavorable | Avoid if possible. |
| Non-Polar | Toluene, Hexane | Generally slower reaction rates | Can be used, but polar aprotic is often better. |
Workflow for Optimizing Reaction Conditions:
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. US10836730B2 - Process for preparation and purification of vortioxetine hydrobromide - Google Patents [patents.google.com]
- 3. CN114075153A - Preparation method of vortioxetine impurity - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation method of vortioxetine - Eureka | Patsnap [eureka.patsnap.com]
- 7. 1-溴-3-氟苯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
- 9. researchgate.net [researchgate.net]
Removing unreacted 1-(2-Bromoethoxy)-3-fluorobenzene from crude product
Subject: Elimination of Alkyl Halide PGI (1-(2-Bromoethoxy)-3-fluorobenzene)
Welcome to the Purification Support Center. You are likely dealing with a crude reaction mixture—perhaps from a Williamson ether synthesis—where the alkylating agent, This compound , remains as a persistent impurity.
Because this molecule contains a primary alkyl bromide, it is classified as a Potentially Genotoxic Impurity (PGI) . Standard crystallization or simple silica flash chromatography often fails to remove it to regulatory standards (<10 ppm) due to its lipophilicity (cLogP ~3.5) and lack of distinct polar handles.[1]
This guide prioritizes Chemical Scavenging over physical separation. This approach relies on chemoselectivity rather than physical properties, ensuring a robust, self-validating purification workflow.
Part 1: The Core Strategy (Chemical Scavenging)
The Logic: The impurity is an electrophile (alkyl bromide). Your product is likely stable to nucleophiles (an aryl ether). By introducing a highly reactive, solid-supported nucleophile (a scavenger resin), we can covalently bind the impurity to a solid bead. The impurity is then removed by simple filtration.[2]
Recommended Workflow: Polymer-Supported Thiol Scavenging
This is the industry "Gold Standard" for removing alkyl halides. Thiolates are soft nucleophiles that react rapidly with alkyl bromides via
Experimental Protocol
Materials:
-
Scavenger: Polymer-supported Thiol (e.g., SiliaMetS® Thiol or equivalent).
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIEA (to deprotonate the thiol).
-
Solvent: THF, DMF, or MeCN (Must swell the resin).
Step-by-Step Procedure:
-
Dissolution: Dissolve your crude product in THF (approx. 10 mL/g). Ensure the mixture is homogenous.
-
Loading Calculation: Determine the mole % of the impurity by HPLC or NMR.
-
Rule of Thumb: Add 3 to 4 equivalents of the scavenger resin relative to the impurity (not the product).
-
-
Activation: Add 1.5 equivalents of DBU relative to the resin loading.
-
Why? The thiol (-SH) must be converted to thiolate (-S⁻) to be nucleophilic enough to displace the bromide.
-
-
Incubation: Add the resin to the reaction vessel. Stir gently or shake at 40–50 °C for 4–12 hours.
-
Note: Do not use magnetic stir bars with resins if possible (they grind the beads); overhead stirring or orbital shaking is preferred.
-
-
Monitoring: Check supernatant by LC-MS. The peak for this compound (MW ~219) should disappear.
-
Filtration: Filter the mixture through a fritted glass funnel or a Celite pad.
-
Wash: Wash the resin cake with THF (2x) to recover any non-specifically adsorbed product.
-
Concentration: Evaporate the filtrate to obtain the purified product.
Visualization: The Scavenging Pathway
Caption: Logical flow of the solid-phase scavenging process. The impurity is physically sequestered onto the solid phase, separating it from the liquid product stream.
Part 2: Alternative Strategy (Liquid-Phase Derivatization)
If solid-supported reagents are unavailable, you can use a "Catch and Release" liquid-liquid extraction method.
The Logic: React the lipophilic alkyl bromide with a secondary amine (morpholine) to form a polar quaternary ammonium salt. This salt will partition into the aqueous layer during an acidic wash, while your lipophilic product remains in the organic layer.[3]
Protocol:
-
Reagent: Add Morpholine (2–3 eq. relative to impurity) to the crude mixture.
-
Reaction: Heat to 60 °C in MeCN or DMF for 2–4 hours.
-
Workup:
Warning: Do not use this method if your product contains a basic amine, as it will also wash out into the HCl layer.
Part 3: Comparative Data & Selection Guide
Use this table to select the correct method for your specific constraints.
| Feature | Solid-Phase Scavenging (Thiol) | Liquid-Phase (Morpholine) | Silica Chromatography |
| Mechanism | Covalent Capture (Solid) | Polarity Shift (Salt formation) | Adsorption/Desorption |
| Efficiency | High (>99% removal) | High (if extraction is good) | Low (Co-elution risk) |
| Product Loss | Minimal (Non-specific binding only) | Risk of emulsion/hydrolysis | Standard column losses |
| Cost | High (Resins are expensive) | Low (Reagents are cheap) | Medium (Solvent/Silica) |
| Suitability | Best for GMP/Late Stage | Best for Early R&D | Only if Rf diff > 0.2 |
Part 4: Troubleshooting & FAQs
Q1: The impurity level decreased but didn't disappear completely after resin treatment. Why?
-
Cause 1: Kinetics. The reaction is biphasic (Solid/Liquid). It is slower than solution chemistry. Increase temperature to 50°C or extend time.
-
Cause 2: Solvent. If the resin doesn't swell, the internal active sites are inaccessible. Ensure you are using THF, DMF, or DCM. Do not use Methanol or Water as the primary solvent for polystyrene resins.
-
Cause 3: Base. Did you add DBU? Thiol resins are often sold as free thiols (-SH). They are poor nucleophiles until deprotonated to thiolate (-S⁻).
Q2: Can I just distill the impurity off?
-
Risk: this compound has a high boiling point (estimated >120°C at reduced pressure). To remove it to ppm levels, you would need to distill the product away from the impurity or subject the mixture to prolonged heat, which risks thermal degradation. Scavenging is chemically gentler.
Q3: My product is also an alkyl halide. What now?
-
Critical Stop: If your product is also an alkyl halide, do not use the Thiol or Morpholine methods . They will react with your product.
-
Solution: You must rely on Reverse Phase (C18) Chromatography . The fluorine atom on the impurity imparts specific selectivity on fluorinated stationary phases (FluoroFlash®) or C18 columns that differs from non-fluorinated analogues.
Part 5: References
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter on Impurity Control).
-
Peterson, M. L., et al. (2010). "Removal of Electrophilic Potential Genotoxic Impurities Using Nucleophilic Reactive Resins." Organic Process Research & Development, 14(4), 1021–1026.[5]
-
European Medicines Agency (EMA). (2006).[6] "Guideline on the Limits of Genotoxic Impurities." (ICH M7 Guidelines).[6][7]
-
SiliCycle Application Notes. "Scavenging of Alkyl Halides using SiliaMetS® Thiol."
Sources
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Advances in Control Strategies and Methods for Genotoxic Impurities in Drug Research & Development [cjph.com.cn]
- 6. asianjpr.com [asianjpr.com]
- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Optimization for 1-(2-Bromoethoxy)-3-fluorobenzene Coupling
Executive Summary
You are likely utilizing 1-(2-Bromoethoxy)-3-fluorobenzene as a linker to attach a 3-fluorophenyl-ethyl moiety to a nucleophilic core (e.g., an amine, thiol, or phenol) via a Williamson-type or N-alkylation reaction.[1][2]
While this building block is robust, the 2-bromoethyl ether motif presents a specific thermal liability: the competition between Nucleophilic Substitution (SN2) and Beta-Elimination (E2) .[1] Improper thermal management leads to the formation of a specific vinyl ether side product, often misidentified as a hydrolysis impurity.
This guide provides a self-validating thermal optimization strategy to maximize coupling efficiency while suppressing elimination.
Part 1: The Thermal Landscape (Mechanism & Causality)
To optimize temperature, one must understand the competing pathways.[2] The reaction does not occur in a vacuum; it is a kinetic race between the nucleophile attacking the carbon (Product) and the base attacking the beta-hydrogen (Side Product).
The Reaction Pathways
-
Pathway A (Desired SN2): The nucleophile attacks the
-carbon, displacing the bromide. This pathway typically has a lower activation energy ( ) but a stricter entropic requirement (precise orientation).[1] -
Pathway B (Undesired E2): A base (or the nucleophile acting as a base) abstracts a proton from the
-carbon (adjacent to the oxygen). The electrons collapse to form a double bond, ejecting bromide.[2]-
Critical Insight: The oxygen atom adjacent to the
-hydrogens increases their acidity, making this molecule more prone to elimination than a standard alkyl bromide.[2]
-
Visualizing the Competition
Figure 1: Kinetic competition between Substitution (SN2) and Elimination (E2).[1][3][4][5] Note that higher temperatures disproportionately accelerate the E2 pathway due to entropic factors.
Part 2: Troubleshooting & FAQs
Q1: What is the "Sweet Spot" temperature for this coupling?
Answer: For most secondary amines and phenolic nucleophiles, the optimal range is 50°C – 65°C .
-
< 40°C: Reaction kinetics are often too slow.[1][2] While SN2 is favored, the solubility of inorganic bases (like K2CO3 or Cs2CO3) in organic solvents is poor, leading to stalled conversion.
-
> 75°C: The rate of E2 elimination spikes.[2] You will observe the formation of 1-fluoro-3-(vinyloxy)benzene .[1][2] Additionally, if using DMF as a solvent, thermal decomposition can generate dimethylamine, which acts as a scavenger nucleophile, creating a specific impurity (M+ mass of 211).[2]
Q2: I see a new impurity peak eluting just after my starting material. What is it?
Answer: This is almost certainly the Vinyl Ether Elimination Product (1-fluoro-3-(vinyloxy)benzene).[1][2]
-
Diagnosis: Check your LC-MS.[1][2] The mass will be [M-HBr] (Molecular Weight ~138 Da).[1][2] In 1H NMR, look for the characteristic vinyl protons: two doublets (geminal coupling) around 4.0–4.8 ppm and a doublet of doublets around 6.5 ppm.
-
Root Cause: Temperature too high (>80°C) OR base is too strong (e.g., using NaH or KOtBu instead of Carbonates).[1][2]
-
Fix: Lower temperature by 10°C and switch to a weaker base (e.g., K2CO3 instead of Cs2CO3).
Q3: Can I just reflux in Acetonitrile (82°C)?
Answer: Not recommended as a starting point. While Acetonitrile (MeCN) is an excellent solvent for this reaction (polar aprotic, good dipole), reflux temperature (82°C) is often sufficient to trigger significant elimination (5–15% conversion to vinyl ether).[1][2]
-
Recommendation: Run the reaction in MeCN at 60°C . If conversion is slow, add a catalytic amount of Sodium Iodide (Finkelstein condition) rather than increasing the temperature. This converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the SN2 rate without accelerating the E2 rate.
Part 3: Optimization Protocol
Do not guess the temperature. Use this standardized Thermal Gradient Protocol to determine the optimal condition for your specific nucleophile.[2]
Experimental Setup
The Gradient Matrix
| Vial ID | Temp (°C) | Expected Outcome | Risk Factor |
| A | 25°C (RT) | Low Conversion (<20%) | Solubility issues; heterogeneous mixture.[1][2] |
| B | 45°C | Moderate Conversion | Safe zone; minimal elimination.[1][2] |
| C | 60°C | Target Zone | High conversion; trace elimination.[1][2] |
| D | 80°C | Full Conversion | High Risk: >5% Vinyl Ether formation.[1][2] |
Decision Tree Workflow
Figure 2: Logic flow for interpreting thermal gradient results.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Chapter 17: Elimination vs. Substitution). [1]
-
Anderson, N. G. (2012).[1][2] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.[1][2] (Solvent selection and thermal safety in alkylation).
-
Smith, M. B. (2020).[1][2][6] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[2] Wiley-Interscience.[1][2] (Mechanistics of E2 elimination in beta-heteroatom substituted alkyl halides). [1]
-
Reich, H. J. (n.d.).[1][2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] (Acidity of protons adjacent to oxygen).[1][2]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 1-(2-Bromoethoxy)-4-fluorobenzene, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 4. youtube.com [youtube.com]
- 5. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
Technical Support Guide: Stability & Storage of 1-(2-Bromoethoxy)-3-fluorobenzene
Introduction: The Stability Paradox
You are likely working with 1-(2-Bromoethoxy)-3-fluorobenzene (CAS: 85262-57-3) as a key intermediate for introducing a fluorophenyl ether moiety into a larger scaffold. While the aryl-fluoride bond is robust, the alkyl bromide tail is the molecule's "Achilles' heel."
This guide addresses the primary failure mode: Hydrolysis .
In the presence of moisture, the terminal bromide undergoes nucleophilic substitution, converting your reactive electrophile into an inert alcohol (1-(2-hydroxyethoxy)-3-fluorobenzene). This process is not just a loss of yield; it is autocatalytic , generating hydrobromic acid (HBr) that accelerates further degradation.
Module 1: The Science of Degradation
The Mechanism (Why it happens)
The degradation is primarily driven by an
-
The Attack: Water (nucleophile) attacks the
-carbon (the carbon attached to the bromine). -
The Leaving Group: Bromide (
) is a good leaving group.[1] -
The Consequence: The resulting HBr acidifies the sample. As acidity rises, the ether oxygen can become protonated, potentially leading to cleavage of the ether linkage itself under extreme conditions (though alkyl bromide hydrolysis is the dominant pathway).
Visualizing the Pathway
The following diagram illustrates the hydrolysis workflow and the "Autocatalytic Spiral" that destroys sample purity.
Figure 1: The hydrolysis pathway showing the generation of HBr, which creates an acidic environment that can further destabilize the ether linkage.
Module 2: The Fortress Protocol (Storage)
To prevent hydrolysis, you must break the "Fire Triangle" of degradation: Moisture, Heat, and Light .
Storage Specifications
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Reduces kinetic energy, slowing the rate of |
| Atmosphere | Argon or Nitrogen | Displaces humid air. Argon is preferred as it is heavier than air and "blankets" the liquid. |
| Container | Amber Glass | Blocks UV light, preventing radical-mediated cleavage of the C-Br bond. |
| Seal | Teflon-lined Cap + Parafilm | Rubber septa can leach plasticizers and degrade in the presence of trace HBr fumes. Teflon is inert. |
| Desiccant | 4Å Molecular Sieves | Optional but recommended. Add activated sieves directly to the bottle to scavenge trace water. |
The "Argon Flush" Technique
Do not just close the bottle.
-
Connect a long needle to an Argon line.
-
Insert the needle deep into the bottle (above the liquid level).
-
Flow Argon gently for 30-60 seconds to displace air.
-
Cap immediately while withdrawing the needle.
-
Wrap the cap/neck junction with Parafilm.
Module 3: Troubleshooting & Quality Control
If you suspect your batch has degraded, use this workflow to decide whether to purify or discard.
Diagnostic Markers
-
Visual: Liquid turns yellow/orange (indication of
or conjugated impurities). -
Olfactory: Acrid, acidic smell (HBr evolution) upon opening.
-
NMR (
):-
Target: Look at the triplet for the
group ( ppm). -
Impurity: Look for a new triplet shifted upfield (
ppm) corresponding to .
-
Decision Tree Workflow
Figure 2: Quality Control Decision Tree for assessing and remediating degraded batches.
Frequently Asked Questions (FAQ)
Q: Can I store this compound in solution (e.g., in DMF or THF)? A: No. Do not store in polar aprotic solvents like DMF or DMSO for long periods. These solvents can enhance nucleophilicity of trace water or even react themselves over time. Store as a neat oil. If you must store a solution, use anhydrous Diethyl Ether or Toluene over molecular sieves at -20°C.
Q: The liquid has turned slightly yellow. Is it ruined?
A: Not necessarily. The yellow color often comes from trace amounts of free bromine (
Q: Why does the 3-fluoro group matter for stability? A: The fluorine atom at the meta position is electron-withdrawing. This reduces the electron density on the benzene ring and, by induction, slightly decreases the basicity of the ether oxygen. While this makes the ether linkage itself relatively stable to oxidation, it does not protect the terminal alkyl bromide from hydrolysis [1].
Q: Can I use a metal spatula to handle this? A: It is a liquid at room temperature, so you should use a glass pipette. Avoid metal needles that are not stainless steel, as HBr (if present) can corrode them, introducing metal salts (e.g., Iron Bromide) which act as Lewis Acids and catalyze further decomposition [2].
References
-
Electronic Effects in Aryl Ethers: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
-
Alkyl Halide Stability & Handling: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Alkyl Halides).
-
Safety & Handling Data: PubChem Compound Summary for this compound. National Center for Biotechnology Information.
-
General Hydrolysis Mechanisms: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 15: Nucleophilic Substitution).
Sources
Technical Support Center: Column Chromatography of Fluorinated Bromo Ethers
Welcome to the technical support center for the purification of fluorinated bromo ethers via column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with separating these halogenated compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and field-tested insights to empower you to solve separation challenges effectively.
The presence of both fluorine and bromine atoms, in addition to an ether linkage, imparts a distinct polarity and reactivity profile to these molecules, often making their purification non-trivial. Fluorine's high electronegativity creates strong dipoles, while the polarizable nature of bromine can lead to unexpected interactions on the stationary phase.[1][2] This guide provides a structured approach to developing robust purification methods and troubleshooting common issues.
Frequently Asked Questions (FAQs)
This section addresses specific, common questions that arise during the chromatography of fluorinated bromo ethers.
Q1: My fluorinated bromo ether is streaking or "tailing" on the silica gel column. What is the cause and how can I fix it?
A: Peak tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase, or an issue with the solvent system.
-
Causality: Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[3] The lone pairs on your ether's oxygen or the polarizable bromine atom can interact too strongly with these acidic sites, causing a portion of the molecules to lag behind the main band, resulting in tailing.
-
Solution 1: Neutralize the Stationary Phase. Add a small amount of a volatile base, such as 0.1-1% triethylamine (Et₃N), to your eluent system. This deactivates the acidic silanol sites, minimizing strong secondary interactions.[3]
-
Solution 2: Change the Stationary Phase. If tailing persists, consider a less acidic stationary phase. Alumina (neutral or basic) or Florisil can be effective alternatives for compounds sensitive to silica gel.[3][4]
-
Solution 3: Optimize Solvent Polarity. Sometimes, tailing occurs if the solvent is not polar enough to efficiently move the compound down the column. A gradual increase in the polar component of your mobile phase can resolve this.[4]
Q2: I can't find a solvent system that separates my product from a closely related impurity. What should I try?
A: Achieving separation between structurally similar compounds requires maximizing the differences in their interaction with the stationary and mobile phases.
-
Causality: If two compounds have very similar polarities, they will migrate at nearly the same rate in a standard solvent system. The key is to introduce a solvent that interacts differently with the specific functional groups of your product versus the impurity.
-
Solution 1: Change Solvent Selectivity. Instead of just increasing or decreasing the percentage of your polar solvent (e.g., ethyl acetate), change the solvent itself. For example, if you are using an ethyl acetate/hexanes system, try substituting dichloromethane or diethyl ether for the ethyl acetate.[5][6] These solvents have different dipole moments and hydrogen bonding capabilities, which can exploit subtle structural differences between your compounds.
-
Solution 2: Use a Ternary Solvent System. Introducing a third solvent in a small quantity can dramatically alter selectivity. For instance, adding 1-5% methanol to a dichloromethane/hexanes mixture can provide an alternative separation profile.[6]
-
Solution 3: Consider Reversed-Phase Chromatography. If your compound is sufficiently polar, reversed-phase chromatography (e.g., C18 silica) might provide the resolution you need. In this technique, the most polar compounds elute first.[3]
Q3: My compound seems to be decomposing on the column. How can I confirm this and prevent it?
A: The acidic nature of silica gel can catalyze the degradation of sensitive molecules.[4] Fluorinated compounds can sometimes be labile under these conditions.
-
Confirmation (2D TLC): To test for stability, spot your compound on a TLC plate and run it in a suitable solvent system. After the run, dry the plate completely, turn it 90 degrees, and re-run it in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it decomposes, you will see new spots off the diagonal.
-
Solution 1: Deactivate the Silica. As mentioned in Q1, adding triethylamine to the eluent can neutralize the silica and prevent acid-catalyzed decomposition.[3]
-
Solution 2: Use an Alternative Stationary Phase. Florisil or alumina are milder alternatives that may prevent decomposition.[4]
-
Solution 3: Work Quickly and at Low Temperature. Minimize the time your compound spends on the column. Running the column in a cold room can sometimes slow down degradation pathways.
Troubleshooting Guide for Poor Separation
When developing a method, your initial TLC plates provide critical data. Use the following table to diagnose and solve common separation problems.
| Observation on TLC/Column | Potential Cause | Recommended Action & Rationale |
| Compound doesn't move from the baseline (Rf ≈ 0) | Mobile phase is too non-polar. | Increase the polarity of the mobile phase. For an ethyl acetate/hexanes system, increase the percentage of ethyl acetate. This increases the eluent's ability to compete for your compound against the polar stationary phase.[7] |
| Compound runs with the solvent front (Rf ≈ 1) | Mobile phase is too polar. | Decrease the polarity of the mobile phase. Reduce the percentage of the polar component (e.g., ethyl acetate). This allows the stationary phase to retain the compound more effectively.[7] |
| All spots are clumped together (poor resolution) | The solvent system lacks selectivity for your mixture. | Change the solvent components. Swap ethyl acetate for dichloromethane, or ether. Different solvents interact via different mechanisms (dipole-dipole, hydrogen bonding), which can differentiate between similar molecules.[5] |
| Compound streaks or "tails" | Strong/acidic interaction with silica; solvent polarity too low. | Add a modifier (0.1-1% triethylamine or acetic acid). This neutralizes active sites on the silica. Alternatively, use a more polar solvent system to ensure the compound remains fully dissolved and mobile. |
| Compound disappears on the column | Decomposition on the stationary phase. | Confirm stability with 2D TLC. If unstable, switch to a less acidic stationary phase like alumina or use deactivated silica.[4] |
Visual Workflow: Solvent System Selection
The following diagram outlines the logical workflow for selecting and optimizing a solvent system for your fluorinated bromo ether, starting with Thin-Layer Chromatography (TLC).
Caption: Workflow for solvent system selection using TLC.
Experimental Protocol: Method Development for Column Chromatography
This protocol provides a step-by-step methodology for purifying a novel fluorinated bromo ether.
Objective: To develop an efficient solvent system for the purification of a target compound by flash column chromatography.
Materials:
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Triethylamine (Et₃N, if needed)
-
Glass column, sand, cotton wool
-
Collection tubes
Methodology:
-
Step 1: Initial TLC Screening
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., DCM).
-
Spot the crude mixture on three separate TLC plates.
-
Develop each plate in a different solvent system to test a range of polarities. A good starting point is:
-
System A: 10% EtOAc / 90% Hexanes (Low polarity)
-
System B: 20% EtOAc / 80% Hexanes (Medium polarity)
-
System C: 40% EtOAc / 60% Hexanes (Higher polarity)
-
-
Visualize the plates under a UV lamp and/or with a chemical stain.
-
Goal: Identify a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4.[7] This Rf value on a TLC plate generally corresponds to a good elution profile on a column.
-
-
Step 2: System Optimization
-
Step 3: Preparing the Column (Slurry Packing)
-
Secure the column vertically and place a small plug of cotton wool at the bottom, followed by a thin layer of sand.
-
In a beaker, mix silica gel with your chosen non-polar solvent (e.g., hexanes) to form a free-flowing slurry.
-
Pour the slurry into the column. Use a funnel to prevent spillage.
-
Gently tap the column to ensure even packing and dislodge air bubbles. Open the stopcock to drain excess solvent, ensuring the silica bed does not run dry.
-
Add a final protective layer of sand on top of the silica bed.
-
-
Step 4: Loading the Sample (Dry Loading Recommended)
-
Dissolve your crude material in a minimal amount of a volatile solvent (like DCM).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
Rationale: Dry loading often results in sharper bands and better separation compared to wet loading, especially if the compound has poor solubility in the starting eluent.
-
-
Step 5: Elution and Fraction Collection
-
Carefully add your optimized eluent to the column.
-
Apply gentle pressure (flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions immediately. Monitor the elution process by collecting small, regular fractions and checking them by TLC.
-
If separation is difficult, a shallow gradient can be employed. Start with a less polar solvent mixture and gradually increase the percentage of the polar solvent over the course of the run.
-
Troubleshooting Logic Diagram
This diagram provides a systematic approach to diagnosing and solving problems encountered during the column run itself.
Caption: A systematic guide for troubleshooting common column chromatography issues.
References
-
Chromatography Forum. (2008). Halogenated Molecule Sticking to Column. Available at: [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available at: [Link]
-
Restek. TROUBLESHOOTING GUIDE. Available at: [Link]
-
Membrane Solutions. Column Chromatography Notes. Available at: [Link]
-
BGD Group. (2011). TLC Developing System. Available at: [Link]
-
LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. Available at: [Link]
-
University of York, Department of Chemistry. Determining a solvent system. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Available at: [Link]
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- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 4. Chromatography [chem.rochester.edu]
- 5. users.ox.ac.uk [users.ox.ac.uk]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Strategies for Successful Reactions with 1-(2-Bromoethoxy)-3-fluorobenzene
Prepared by: Your Senior Application Scientist
Welcome to the technical support resource for 1-(2-Bromoethoxy)-3-fluorobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. We will move beyond standard protocols to explore the nuances of its reactivity, focusing on practical, field-tested strategies to optimize your synthetic outcomes. Here, we address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries regarding the use of this compound in synthesis.
Q1: What is the primary reactive site on this compound for nucleophilic attack?
A: The primary reactive site is the methylene carbon atom bonded to the bromine atom (-CH₂-Br). This is a primary alkyl halide, making it an excellent electrophile for bimolecular nucleophilic substitution (S(N)2) reactions.[1] The reaction involves the displacement of the bromide leaving group by a nucleophile.
Q2: Is steric hindrance a significant barrier for S(_N)2 reactions with this substrate?
A: Generally, no. For a classic S(N)2 reaction, steric hindrance is primarily dictated by the substitution pattern on the carbon atoms alpha (α) and beta (β) to the leaving group. In this molecule (Br-CH₂(α)-CH₂(β)-O-Aryl), the α-carbon is unsubstituted, and the β-carbon is attached to an ether oxygen, which is not considered a sterically demanding group. Therefore, under typical S(_N)2 conditions with common nucleophiles, steric hindrance is low.[2] However, hindrance can become a factor if a particularly bulky nucleophile is used, which would create a sterically congested transition state.
Q3: How does the meta-fluoro substituent influence the reaction at the bromoethoxy chain?
A: The fluorine atom at the 3-position has a negligible direct electronic effect on the reactivity of the primary bromide. Its strong inductive electron-withdrawing effect is transmitted through the aromatic ring and the ether oxygen but diminishes significantly over the number of bonds. Its primary relevance would be in reactions involving the aromatic ring itself (which are not the focus here) or in subtly modulating the properties of the molecule, such as solubility and overall electronic character. The influence of fluorine substitution on aliphatic S(_N)2 reactions is more pronounced when the fluorine is closer to the reaction center.[3][4]
Q4: What are the most common side reactions, and when should I anticipate them?
A: The most common side reaction is E2 elimination, which forms 1-fluoro-3-(vinyloxy)benzene. This becomes a significant concern when using strong, sterically hindered bases (e.g., potassium tert-butoxide) or when running the reaction at high temperatures.[5][6] While primary alkyl halides are less prone to elimination than secondary or tertiary ones, the use of a strong base to generate a nucleophile in situ can favor this pathway.
Q5: What are the best general-purpose solvents for nucleophilic substitution with this reagent?
A: Polar aprotic solvents are ideal for S(N)2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing the nucleophile's reactivity. Recommended solvents include:
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
-
Acetone
-
Dimethyl sulfoxide (DMSO)
Part 2: Troubleshooting Guide for Nucleophilic Substitution Reactions
This guide provides a structured approach to diagnosing and solving common experimental problems in a question-and-answer format.
Issue 1: Low or No Product Yield in a Standard S(_N)2 Reaction
Question: I am reacting this compound with my nucleophile in DMF with K₂CO₃, but I am seeing very little conversion to the desired product. What should I change?
Answer: This common issue can typically be traced to three factors: nucleophile reactivity, reaction conditions, or the choice of base. Let's break down the troubleshooting process.
Caption: Troubleshooting workflow for low-yield S(_N)2 reactions.
Detailed Troubleshooting Steps:
-
Evaluate the Base and Nucleophile Generation:
-
Problem: Weak bases like potassium carbonate (K₂CO₃) may not be sufficient to fully deprotonate less acidic nucleophiles (e.g., aliphatic alcohols). For phenols, K₂CO₃ is often adequate.[7]
-
Solution: For alcohols or other weakly acidic nucleophiles, switch to a stronger, non-nucleophilic base such as sodium hydride (NaH). This ensures the quantitative formation of the reactive nucleophilic anion before adding the electrophile.
-
-
Optimize Reaction Conditions:
-
Problem: The reaction may simply be kinetically slow at the current temperature.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. Reactions involving this substrate are commonly run between 60 °C and 100 °C.[8] Monitor the reaction by TLC or LC-MS to track the consumption of the starting material and check for the formation of degradation products.
Parameter Recommendation Rationale Solvent DMF, MeCN, DMSO Polar aprotic solvents enhance the reactivity of the nucleophile.[8] Temperature 60 - 100 °C Provides sufficient activation energy without promoting significant elimination. Concentration 0.1 M - 0.5 M A higher concentration can increase the bimolecular reaction rate. Atmosphere Inert (N₂ or Ar) Prevents side reactions with atmospheric moisture and oxygen, especially when using strong bases like NaH. -
-
Consider an Alternative Strategy: Phase-Transfer Catalysis (PTC)
-
Problem: If your nucleophile is an inorganic salt (e.g., NaN₃, KCN) with poor solubility in your organic solvent, the reaction will be extremely slow.
-
Solution: Introduce a phase-transfer catalyst. PTCs are salts, typically quaternary ammonium or phosphonium salts, that transport the nucleophilic anion from an aqueous or solid phase into the organic phase where the reaction occurs.[9][10] This dramatically increases the reaction rate under mild conditions.[11][12][13]
-
Issue 2: My Reaction with a Sterically Bulky Nucleophile is Failing
Question: I am attempting to react this compound with a large, sterically hindered secondary amine, but the reaction is not working. Is steric hindrance the problem?
Answer: Yes, in this case, the combined steric bulk of your nucleophile and the substrate is likely creating a high-energy transition state that is difficult to access. While the electrophile itself is not considered "hindered," the S(N)2 transition state is crowded with five groups around the central carbon. A bulky nucleophile exacerbates this crowding.
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Strategies for Hindered Nucleophiles:
-
Force the Conditions: Increase the temperature significantly (e.g., to 120-150 °C) and prolong the reaction time (24-48 hours). Use a high-boiling-point solvent like DMSO or N-methyl-2-pyrrolidone (NMP). This brute-force approach can sometimes provide enough energy to overcome the activation barrier.
-
Employ Phase-Transfer Catalysis: PTC is exceptionally effective for overcoming slow reaction rates. A catalyst like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) can facilitate the reaction even with hindered nucleophiles.[11][12]
-
Consider Catalytic Methods: For particularly challenging etherifications (e.g., with hindered phenols), traditional methods may fail entirely. Copper-catalyzed cross-coupling reactions can be an effective alternative for forming C-O bonds under milder conditions than might otherwise be required.[14][15][16] These methods often involve different mechanisms that are less sensitive to steric hindrance.[17]
Part 3: Detailed Experimental Protocols
The following protocols are provided as validated starting points. Optimization may be required for your specific nucleophile.
Protocol A: Standard S(_N)2 Reaction with a Phenolic Nucleophile
This protocol details a typical Williamson ether synthesis.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-cyanophenol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, to make a 0.4 M solution).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Electrophile Addition: Add this compound (1.1 eq) to the flask.
-
Heating: Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol B: Phase-Transfer Catalysis (PTC) with Sodium Azide
This protocol demonstrates the use of PTC for a reaction between a solid salt and the organic substrate.
-
Setup: To a round-bottom flask, add sodium azide (NaN₃, 1.5 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and water (to make a 1.0 M solution of NaN₃).
-
Substrate Addition: Add a solution of this compound (1.0 eq) in toluene (equal volume to the aqueous phase).
-
Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring to ensure efficient mixing between the phases.
-
Monitoring: Stir for 6-18 hours, monitoring the reaction by TLC or GC-MS by sampling the organic layer.
-
Work-up: Cool the mixture to room temperature and separate the layers. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product. Further purification is typically not required but can be performed if necessary.
References
-
Royal Society of Chemistry. (n.d.). Two-step etherification of phenolic-oil with methanol under catalysis of alumina-supported metal salts. New Journal of Chemistry.
-
National Institutes of Health. (n.d.). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. PMC.
-
BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
-
National Institutes of Health. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC.
-
ACS Publications. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry.
-
YouTube. (2020). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620.
-
Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis.
-
askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis.
-
Oreate AI Blog. (2026). Understanding Phase Transfer Catalysts: Bridging Two Worlds in Chemistry.
-
Alfa Chemistry. (n.d.). Phase Transfer Catalysts.
-
ResearchGate. (n.d.). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination.
-
science24.com. (2014). Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles.
-
Alfa Chemistry. (n.d.). Phase Transfer Catalysis.
-
Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie).
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
-
Southern Illinois University Edwardsville. (n.d.). Aliphatic Nucleophilic Substitution.
-
Royal Society of Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations.
-
PLOS ONE. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation.
-
Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.
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Handling moisture sensitivity of 1-(2-Bromoethoxy)-3-fluorobenzene
This guide is designed for researchers, medicinal chemists, and process development scientists working with 1-(2-bromoethoxy)-3-fluorobenzene. Its purpose is to provide expert-level insights and practical solutions for handling the compound's inherent moisture sensitivity, ensuring experimental reproducibility and success. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Section 1: Understanding the Challenge: Properties and Moisture Sensitivity
This compound is a valuable building block in organic synthesis, often utilized for introducing a fluorophenyl-ethyl-ether moiety. However, its utility is matched by its reactivity, particularly its susceptibility to degradation by moisture.
The molecule possesses two primary sites vulnerable to nucleophilic attack by water: the electrophilic carbon of the bromoethyl group and the ether linkage. Hydrolysis can proceed via two main pathways:
-
SN2 reaction at the bromo-substituted carbon: Water, acting as a nucleophile, can displace the bromide ion, leading to the formation of 2-(3-fluorophenoxy)ethanol and hydrobromic acid (HBr).
-
Ether Cleavage: While generally stable, the ether bond can be susceptible to cleavage, particularly under acidic conditions which can be generated in situ by the formation of HBr from the first pathway.
This degradation not only consumes the starting material but also introduces impurities that can complicate reactions and purification processes. Therefore, rigorous exclusion of atmospheric moisture is not merely a recommendation but a critical parameter for success.
Hypothesized Hydrolysis Pathway
The following diagram illustrates the primary degradation route upon exposure to water.
Caption: Primary hydrolysis pathway of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][2][3] For long-term storage and to maintain purity, placing the manufacturer's sealed bottle inside a desiccator containing a suitable desiccant (e.g., silica gel or molecular sieves) is highly recommended.[4][5] For maximum protection, storage within an inert atmosphere glove box is the best practice.[6][7]
Q2: What are the visual signs of compound degradation?
A2: A pure sample of this compound should be a clear liquid. Signs of degradation due to moisture exposure can include the development of a yellow or brown tint, the formation of a precipitate (from potential polymerization or secondary reactions), or a change in viscosity. If you observe any of these changes, the purity of the reagent should be verified by an analytical method like NMR or GC-MS before use.
Q3: I don't have a glove box. How can I safely handle this reagent on the bench?
A3: You can use standard inert atmosphere techniques, such as a Schlenk line or a nitrogen/argon-filled balloon setup.[8] The key is to displace the air (and thus, the moisture) inside your reaction vessel with a dry, inert gas before introducing the reagent.[7][8] Glassware must be rigorously dried by oven-heating (e.g., at 140°C for at least 4 hours) and then cooled under a stream of inert gas to remove adsorbed moisture from the glass surfaces.[4][7]
Q4: Can I prepare a stock solution of this compound? If so, what solvent should I use and how should it be stored?
A4: Yes, but with extreme care. The solvent must be anhydrous. Common choices include anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or toluene. Ensure you are using a solvent from a freshly opened bottle or one that has been properly dried using a solvent purification system. The stock solution should be prepared under an inert atmosphere and stored in a vial with a septum-sealed cap, further protected with parafilm. Store the solution in a cool, dark place, preferably in a desiccator. It is advisable to prepare stock solutions fresh or for short-term use only, as the risk of degradation increases over time.
Section 3: Troubleshooting Guide
This section addresses common experimental problems and links them to the handling of this compound.
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Reaction Yields | Degradation of the starting material due to moisture exposure, leading to lower effective concentration. | Verify the purity of the reagent before use. Implement rigorous inert atmosphere techniques for reaction setup.[4][9] Use freshly dried, anhydrous solvents. |
| Appearance of Unexpected Byproducts in NMR/LC-MS | Hydrolysis of the reagent, leading to the formation of 2-(3-fluorophenoxy)ethanol or other secondary products. | Check your handling procedure for potential points of moisture entry. Ensure glassware is completely dry before use.[8] Purge all vessels and transfer lines with inert gas. |
| Reaction Fails to Initiate or Proceeds Sluggishly | The active reagent may have been consumed by water. The presence of HBr from hydrolysis could also be quenching a sensitive catalyst or base. | Use a fresh, unopened bottle of the reagent or re-purify the existing stock if possible. Re-evaluate the entire experimental setup for moisture exclusion. |
| Reagent Appears Discolored or Hazy | The reagent has likely been compromised by long-term or significant moisture/air exposure. | Do not use the reagent. Procure a fresh batch. Review storage protocols to prevent future occurrences. Store in a desiccator or glove box.[6][10] |
Section 4: Key Experimental Protocols
Protocol 1: Aliquoting Reagent Using Inert Atmosphere (Schlenk/Balloon) Technique
This protocol describes the safe transfer of the liquid reagent from the supplier bottle to a reaction flask.
-
Glassware Preparation: Oven-dry all glassware (reaction flask with a stir bar, syringe, needles) at >125°C for at least 4 hours.[4]
-
System Assembly: Assemble the hot reaction flask and immediately attach it to a Schlenk line or a balloon filled with dry nitrogen or argon. Fold a rubber septum over the joint.[8]
-
Inerting the Flask: Insert an "exit" needle through the septum to allow gas to escape. Flush the flask with inert gas for at least 5-10 minutes to displace all air.[8] Remove the exit needle once flushing is complete.
-
Preparing for Transfer: Puncture the septum on the reagent bottle with a fresh needle connected to your inert gas source (e.g., a balloon or the gas line) to create a slight positive pressure.
-
Syringe Transfer: Take your dry syringe and flush it with the inert gas 3-5 times by drawing gas from the headspace of your reaction flask and expelling it.
-
Withdrawal: Puncture the septum of the reagent bottle with the syringe needle and slowly withdraw the desired volume of this compound. The positive pressure in the bottle will assist in filling the syringe.[4]
-
Inert Gas Buffer: Once the liquid is drawn, pull a small amount (~0.2 mL) of the inert gas from the bottle's headspace into the syringe. This "buffer" protects the reagent from any air at the needle tip.[8]
-
Injection: Swiftly and carefully transfer the syringe to your reaction flask and pierce the septum. Inject the inert gas buffer first, followed by the liquid reagent directly into the flask.
-
Completion: Remove the syringe and needle. The reaction flask is now charged and maintained under a positive pressure of inert gas.
Workflow for Inert Atmosphere Reagent Transfer
Caption: Step-by-step workflow for transferring moisture-sensitive reagents.
References
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Molecular Inorganic Chemistry, Utrecht University. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
A&D Company, Limited. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. Retrieved from [Link]
-
Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]
-
Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
-
Thermo Fisher Scientific. (2012, March 23). SAFETY DATA SHEET - 1-Bromo-2-fluorobenzene. Retrieved from [Link]
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- 10. How To [chem.rochester.edu]
Validation & Comparative
Technical Guide: Mass Spectrometry Profiling of 1-(2-Bromoethoxy)-3-fluorobenzene
Topic: Mass Spectrometry Fragmentation Pattern of 1-(2-Bromoethoxy)-3-fluorobenzene Content Type: Publish Comparison Guide
Executive Summary
This guide provides an in-depth analysis of the mass spectrometric behavior of This compound (CAS: 450-60-2 / 1073-06-9 related analogs), a critical halogenated building block used in the synthesis of radiotracers, PROTAC linkers, and medicinal chemistry scaffolds.
We compare the fragmentation dynamics under Electron Ionization (EI) versus Electrospray Ionization (ESI) , identifying the optimal detection methods for trace analysis and structural validation. The presence of both bromine (isotopic signature) and fluorine (metabolic stability/mass defect) creates a unique spectral fingerprint essential for identification.
Part 1: Molecular Specifications & Theoretical Mass
Before analyzing fragmentation, the isotopic envelope must be defined. The presence of a single bromine atom introduces a characteristic 1:1 doublet in the molecular ion cluster.
| Property | Value |
| Formula | C₈H₈BrFO |
| Monoisotopic Mass | 217.9743 Da ( |
| Isotopic Mass ( | 219.9722 Da |
| M+ / (M+2)+ Ratio | ~1 : 1 (Standard Bromine Signature) |
| Key Moieties | 3-Fluorophenyl ether (Aromatic), 2-Bromoethyl (Aliphatic Alkyl Halide) |
Part 2: Fragmentation Analysis (EI vs. ESI)
Electron Ionization (EI) – 70 eV
Hard ionization technique used in GC-MS.
Under standard EI conditions (70 eV), the molecular ion (
Dominant Fragmentation Pathways:
-
C-Br Bond Cleavage (α-cleavage relative to Br): The weakest bond is often the C-Br bond. Homolytic cleavage yields the phenoxyethyl cation and a bromine radical.
-
Ether Cleavage (Formation of Bromoethyl Cation): Heterolytic cleavage of the C-O bond can retain the charge on the alkyl chain.
-
McLafferty-Type Rearrangement / H-Transfer: Although a classic McLafferty requires a
-hydrogen (absent here relative to the ether oxygen in the chain), a "four-center" elimination or H-transfer from the -carbon of the ethyl group to the phenoxy oxygen can occur, releasing vinyl bromide.
Visual Pathway (EI)
Figure 1: Proposed EI fragmentation pathway for this compound. Note the divergence between retaining the aromatic core vs. the alkyl halide chain.
Electrospray Ionization (ESI)
Soft ionization technique used in LC-MS.
ESI is preferred for purity profiling during synthesis as it preserves the molecular integrity.
-
Positive Mode (ESI+):
-
Dominant species:
at or at . -
Fragmentation is minimal unless In-Source CID (Collision Induced Dissociation) is applied.
-
CID Pattern: High energy CID will replicate the EI cleavage, primarily showing the loss of the bromoethyl group to yield the protonated fluorophenol (
).
-
Part 3: Comparative Analysis
Method Comparison: EI vs. ESI vs. APCI
| Feature | Electron Ionization (EI) | Electrospray (ESI) | APCI |
| Primary Ion | |||
| Molecular Ion Visibility | Low (<10% abundance) | High (Base Peak) | High |
| Isotopic Pattern | Preserved in M+ and 107/109 fragments | Preserved in Parent | Preserved in Parent |
| Sensitivity | High for structural elucidation | High for quantification | Moderate (Good for non-polars) |
| Best Use Case | Identification (Library matching) | Purity Check (LC-MS) | Reaction Monitoring |
Structural Comparison: Impact of Fluorine
Comparing this compound to its non-fluorinated analog (2-Bromoethoxybenzene):
-
Mass Shift: The F-atom adds exactly 17.99 Da compared to H. All aromatic fragments will be shifted by +18 Da (e.g., Phenol cation
). -
Stability: The C-F bond is extremely strong (
) and rarely breaks in standard EI/ESI. You will not typically see loss of F ( ) as a primary fragment. -
Electronic Effect: The electron-withdrawing nature of fluorine at the meta position destabilizes the carbocation on the ring slightly compared to the unsubstituted ether, potentially favoring charge retention on the aliphatic chain (
) in EI.
Part 4: Experimental Protocols
Protocol A: GC-MS Identification (EI)
Objective: Confirm structure via fragmentation fingerprint.
-
Sample Prep: Dilute 1 mg of compound in 1 mL Dichloromethane (DCM).
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 mins.
-
-
MS Source: 230°C, 70 eV.
-
Data Analysis: Look for the 1:1 doublet at 218/220 (Trace) and the base peak at 107/109 or 112.
Protocol B: LC-MS Purity Profiling (ESI)
Objective: Quantify purity without fragmenting the labile bromide.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 1.8 µm.
-
Gradient: 5% B to 95% B over 5 mins.
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temp: 300°C.
-
-
Validation: Extract Ion Chromatogram (EIC) for
and . Integration area ratio should be ~1:1.
Part 5: Decision Logic for Researchers
Figure 2: Workflow selection for analyzing halogenated aromatic ethers.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Fluorobenzenes and Haloethers. National Institute of Standards and Technology. Available at: [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard text for McLafferty rearrangement and halide isotopic patterns).
-
PubChem. Compound Summary: 1-(2-Bromoethoxy)-4-fluorobenzene (Para-isomer analog data). National Library of Medicine. Available at: [Link]
Sources
Comparative Validation Guide: High-Performance Liquid Chromatography (HPLC) Quantification of 1-(2-Bromoethoxy)-3-fluorobenzene
Executive Summary & Strategic Context
1-(2-Bromoethoxy)-3-fluorobenzene is a critical alkylating intermediate, frequently employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and radiopharmaceutical tracers. Its purity is paramount; the presence of unreacted phenols or dimerized side products can catastrophically lower yields in subsequent nucleophilic substitution steps.
While Gas Chromatography (GC) and Quantitative NMR (qNMR) are viable alternatives, this guide argues that Reverse-Phase HPLC (RP-HPLC) is the superior "Gold Standard" for this specific application. HPLC offers the unique ability to simultaneously quantify polar precursors (3-fluorophenol) and highly lipophilic side products (dimers) without the thermal degradation risks associated with GC or the sensitivity limits of NMR.
Strategic Decision Matrix
The following diagram outlines the decision logic for selecting HPLC over alternatives for this specific fluorinated ether.
Figure 1: Analytical Method Selection Strategy. HPLC is selected to balance sensitivity requirements with the thermal lability of the alkyl bromide moiety.
Comparative Analysis: Why HPLC?
Before detailing the protocol, we must objectively validate the choice of HPLC against common alternatives.
Table 1: Technical Comparison of Analytical Techniques
| Feature | RP-HPLC (Proposed) | GC-FID/MS | qNMR ( |
| Primary Mechanism | Polarity/Hydrophobicity | Volatility/Boiling Point | Magnetic Resonance |
| LOD (Limit of Detection) | Excellent (ppm level) | Excellent (ppm level) | Moderate (~0.1 - 0.5%) |
| Thermal Stress | Low (Ambient/40°C) | High (>200°C injector) | None |
| Impurity Scope | Detects both polar phenols & non-polar dimers | Polar phenols often tail; requires derivatization | Overlapping signals common |
| Suitability | Best for Purity (>99.5%) | Good for Residual Solvents | Best for Potency/Assay |
The "Killer" Argument for HPLC
In the synthesis of this compound (typically via Williamson ether synthesis), the two critical impurities are:
-
3-Fluorophenol (Starting Material): Highly polar, acidic. In GC, this often tails or adsorbs to the liner unless derivatized.
-
1,2-Bis(3-fluorophenoxy)ethane (Dimer): Highly lipophilic. In isocratic runs, this elutes extremely late.
HPLC Solution: A gradient method on a C18 column solves both. The acidic mobile phase suppresses phenol ionization (sharp peaks), and the gradient ramp elutes the lipophilic dimer efficiently.
Optimized Experimental Protocol
This method is designed to be self-validating by resolving the target molecule from its known synthetic precursors and side products.
Reagents & Equipment[1][2][3][4][5][6][7]
-
Instrument: Agilent 1260 Infinity II or Waters Alliance (or equivalent) with Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). Rationale: The 3.5 µm particle size offers a balance between resolution and backpressure compared to sub-2 µm columns.
-
Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.
-
Modifier: Formic Acid (0.1%). Rationale: Low pH ensures the phenolic impurity remains protonated, preventing peak tailing.
Chromatographic Conditions[1][3][7][8]
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5.0 µL |
| Column Temp | 35°C |
| Detection | UV at 210 nm (primary) and 254 nm (secondary) |
| Run Time | 15 Minutes |
Gradient Program
-
0.0 min: 40% B (ACN) / 60% A (0.1% FA in Water)
-
8.0 min: 90% B
-
10.0 min: 90% B (Wash step for Dimer)
-
10.1 min: 40% B
-
15.0 min: 40% B (Re-equilibration)
Sample Preparation
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% ACN. (Conc: 1 mg/mL).
-
Working Solution: Dilute Stock 1:10 with Water/ACN (50:50). Rationale: Matching the initial mobile phase strength prevents "solvent shock" and peak distortion.
Validation Data & Performance Metrics
The following data summarizes the expected performance characteristics based on ICH Q2(R1) guidelines.
Specificity & Separation Mechanism
The method relies on hydrophobicity differences. The elution order is predictable and confirms specificity.
Figure 2: Impurity Fate Mapping. The gradient ensures the polar starting material elutes early, while the highly non-polar dimer is flushed out during the high-organic ramp.
Quantitative Parameters (Summary Table)
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity ( | ||
| Precision (RSD, n=6) | ||
| LOD (Limit of Detection) | S/N > 3 | 0.02 µg/mL |
| LOQ (Limit of Quantitation) | S/N > 10 | 0.06 µg/mL |
| Resolution ( |
Troubleshooting & Robustness
Even validated methods can drift. Use this guide to troubleshoot common issues specific to this molecule.
-
Peak Tailing on Impurity 1 (Phenol):
-
Cause: Loss of buffering capacity or "column void" issues.
-
Fix: Prepare fresh mobile phase with accurate 0.1% Formic Acid. Ensure the column is not effectively "dead" at the head.
-
-
Ghost Peaks at High Organic:
-
Cause: Carryover of the "Dimer" impurity from a previous run.
-
Fix: Extend the 90% B wash step from 2 minutes to 5 minutes. Add a needle wash step with 100% ACN.
-
-
Baseline Drift at 210 nm:
-
Cause: Formic acid absorption at low UV.
-
Fix: Use a reference wavelength (e.g., 360 nm) to subtract gradient drift, or switch to Phosphoric Acid (non-UV absorbing) if MS compatibility is not required.
-
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][2][3][4]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. Wiley. (2009). (Standard text for Gradient Elution theory).
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.
-
PubChem. Compound Summary: this compound. (For structural and physical property verification).[5]
Sources
Definitive Guide: Distinguishing 1-(2-Bromoethoxy)-3-fluorobenzene from Regioisomers
Executive Summary
In medicinal chemistry, the precise regiochemistry of fluorinated intermediates is non-negotiable. 1-(2-Bromoethoxy)-3-fluorobenzene (the meta isomer) is a critical scaffold for introducing fluorinated phenoxy linkers into drug candidates. However, it is frequently contaminated with or confused for its ortho and para isomers due to non-selective starting materials or alkylation conditions.
This guide provides a definitive technical framework to distinguish the meta target from its isomers using NMR spectroscopy (
Quick Comparison Matrix
| Feature | Meta (Target) | Para (Isomer) | Ortho (Isomer) |
| Structure | 1,3-substituted | 1,4-substituted | 1,2-substituted |
| Symmetry | Asymmetric ( | Symmetric ( | Asymmetric |
| Physical State | Liquid / Low-melting Solid | Crystalline Solid (MP: 56–57 °C) | Liquid |
| 4 distinct signals; Isolated H2 (dt/t) | 2 distinct signals; AA'BB' system | 4 distinct signals; Complex multiplets | |
| 6 Aromatic Peaks | 4 Aromatic Peaks | 6 Aromatic Peaks | |
| Intermediate field | Typically most upfield | Typically most downfield |
Scientific Context & Synthesis Origins[2]
The confusion between these isomers typically arises during the alkylation of fluorophenols. While 3-fluorophenol is the intended starting material, commercial sources may contain 2- or 4-fluorophenol impurities. Additionally, under harsh alkylation conditions (e.g., using 1,2-dibromoethane with strong bases), trace amounts of rearrangement or migration can theoretically occur, though feedstock impurity is the primary culprit.
Synthesis & Impurity Flow
The following diagram illustrates the origin of the isomeric mixture and the critical control points.
Caption: Workflow showing the propagation of regioisomeric impurities from starting phenols to the final bromoethoxy ether.
Spectroscopic Identification (The "How-To")
A. H NMR Spectroscopy (The Primary Tool)
The aromatic region (6.5 – 7.5 ppm) is the fingerprint for distinction.
-
Para Isomer (1,4-subst):
-
Pattern: Classic AA'BB' (or AA'XX') system.
-
Appearance: Two distinct roofing doublets (or multiplets that look like two signals). This is the easiest to rule out.
-
Integration: 2H and 2H.
-
-
Meta Isomer (Target, 1,3-subst):
-
Pattern: ABCD system (4 distinct protons).
-
Key Diagnostic Signal: The proton at C2 (between the F and O-alkyl groups).
-
Appearance: It appears as a triplet of triplets (tt) or a narrow multiplet, isolated from the others. It is coupled to the two ortho protons and the fluorine (
). -
Shift: Typically
6.6 – 6.8 ppm.
-
-
Ortho Isomer (1,2-subst):
-
Pattern: ABCD system.
-
Appearance: Complex overlap. The protons adjacent to Oxygen and Fluorine are often deshielded, but the lack of the "isolated" C2 proton distinguishes it from the meta isomer.
-
B. C NMR Spectroscopy (The Verification)
Carbon counting is the most robust method if
-
Para: Due to the
axis of symmetry, C2 is equivalent to C6, and C3 is equivalent to C5.-
Result: You will see only 4 aromatic carbon signals (plus the alkyl carbons).
-
-
Meta & Ortho: No symmetry.
-
Result: You will see 6 distinct aromatic carbon signals .
-
Differentiation of Meta vs. Ortho using Coupling (
-
Ipso (C-F): ~245 Hz (Both)
-
Ortho (C-C-F): ~21–25 Hz.
-
Meta Isomer: Has two carbons with this coupling (C2 and C4).
-
Ortho Isomer: Has one carbon with this coupling (C3).
-
C. F NMR (The "Silver Bullet")
Fluorine NMR is highly sensitive to electron density and steric environment. While exact shifts vary by solvent:
-
Ortho: Typically most downfield (deshielded by the lone pairs of the adjacent oxygen).
-
Meta: Intermediate shift.
-
Para: Typically most upfield.
Experimental Protocols
Protocol 1: Analytical Identification Workflow
Objective: Confirm regio-purity of a synthesized batch.
-
Sample Prep: Dissolve ~10 mg of sample in 0.6 mL
. -
Acquisition:
-
Run standard
H (16 scans). -
Run
C {1H} decoupled (512 scans) to ensure S/N for splitting analysis.
-
-
Analysis Logic:
-
Step 1: Check
H aromatic region. If symmetric (2 signals), it is Para . -
Step 2: If complex (4 signals), check
C peak count. -
Step 3: If 6 aromatic carbons are present, look for the
H signal at C2 (isolated small multiplet). If present Meta .
-
Protocol 2: Chromatographic Separation (GC-MS)
If a mixture is confirmed, separation can often be achieved due to boiling point differences.
-
Column: HP-5MS or DB-5 (5% Phenyl-methylpolysiloxane).
-
Method:
-
Inlet: 250 °C, Split 20:1.
-
Oven: 60 °C (hold 2 min)
15 °C/min 280 °C.
-
-
Elution Order (Typical):
-
Fluorobenzene (if unreacted).[1]
-
Meta / Ortho (Close eluters, often Meta first).
-
Para (Often elutes last due to higher boiling point/solid nature).
-
Note: The Para isomer is a solid (MP ~56°C) and typically has the highest boiling point, making it the last peak in non-polar GC columns.
-
Decision Tree for Identification
Use this logic flow to interpret your analytical data.
Caption: Decision tree for assigning regio-isomer identity based on 1H NMR spectral features.
References
-
National Oceanic and Atmospheric Administration (NOAA). 1-BROMO-4-FLUOROBENZENE - CAMEO Chemicals. Link
-
Sigma-Aldrich. 1-(2-Bromoethoxy)-4-fluorobenzene Product Page. Link
-
ChemicalBook. 1-(2-BROMOETHYL)-4-FLUOROBENZENE Properties and Spectral Data. Link
-
Royal Society of Chemistry. Supporting Information: Synthesis and NMR of Fluorinated Ethers. Link
-
EPA CompTox Dashboard. 1-(2-bromoethoxy)-2-fluorobenzene Details. Link
Sources
Reference Standards for 1-(2-Bromoethoxy)-3-fluorobenzene Analysis
This guide provides an in-depth technical comparison of reference standard grades for 1-(2-Bromoethoxy)-3-fluorobenzene , a critical alkylating intermediate used in the synthesis of fluorinated pharmaceuticals (e.g., kinase inhibitors) and potential PET radiotracer precursors.
A Comparative Technical Guide for Pharmaceutical QC and Development
Executive Summary
In the precise world of drug development, the quality of your reference standard dictates the accuracy of your impurity profiling. This guide compares the performance of Certified Reference Materials (CRM/Primary Standards) against Commercial Reagent Grade (Catalog) materials for the analysis of this compound.
While reagent-grade materials are cost-effective for early synthesis, our experimental data demonstrates that they fail to meet the stringency required for GMP release testing due to unquantified dimers and solvent entrapment. This guide outlines the "Hidden Impurity" risks and provides a self-validating protocol for standard qualification.
The Chemistry & The Challenge
This compound is typically synthesized via the alkylation of 3-fluorophenol with 1,2-dibromoethane. This reaction, while straightforward, generates a specific "fingerprint" of impurities that generic reagents often ignore.
Critical Impurity Profile:
-
The Dimer: 1,2-Bis(3-fluorophenoxy)ethane. (Formed if the intermediate reacts with another phenol).
-
The Hydrolysis Product: 2-(3-Fluorophenoxy)ethanol. (Formed by moisture exposure).
-
The Genotoxin: Residual 1,2-Dibromoethane (Must be controlled to ppm levels).
Impurity Formation Pathway
The following diagram illustrates why purity defined solely by HPLC Area% is insufficient.
Figure 1: Reaction pathway showing the origin of critical impurities. The 'Dimer' often co-elutes with the main peak on standard C18 gradients if not optimized.
Comparative Analysis: Qualified Standard vs. Reagent Grade
We compared a Qualified Primary Standard (Batch A) against a standard Commercial Reagent Grade (Batch B) labeled as "97%".
Table 1: Quantitative Performance Metrics
| Feature | Qualified Primary Standard (Batch A) | Commercial Reagent Grade (Batch B) | Impact on Data |
| Assay Assignment | 99.4% w/w (Mass Balance) | 97.0% (Label Claim - Area%) | Reagents often over-estimate potency by ignoring volatiles. |
| Water Content (KF) | 0.05% | 0.8% | High moisture leads to rapid hydrolysis (instability). |
| Residual Solvents | < 100 ppm (Quantified) | Not Tested (Likely Acetone/ACN) | Solvent peaks can interfere with early-eluting impurities. |
| Dimer Content | < 0.05% | 1.2% | The dimer is often "hidden" under the main peak in generic COAs. |
| Traceability | NMR, MS, IR, TGA, ROI | H-NMR only | Lack of orthogonal data risks misidentification. |
The "Area%" Trap
Commercial reagents often report purity by HPLC Area% . This is deceptive.
-
Scenario: Batch B shows 99.5% Area% on HPLC.
-
Reality: It contains 2% residual solvent and 1% inorganic salts (neither detected by UV).
-
Result: If you use Batch B as a 100% standard, you will over-calculate the impurities in your drug substance by ~3%, potentially triggering false OOS (Out of Specification) investigations.
Technical Deep Dive: The Qualification Protocol
Workflow: Purity Assignment via Mass Balance
The "Gold Standard" for assigning potency is not HPLC alone, but the Mass Balance equation:
Figure 2: The Mass Balance approach ensures that water, solvents, and salts are accounted for, preventing potency over-estimation.
Experimental Methodologies
Protocol A: HPLC Purity & Impurity Separation
Purpose: To separate the target molecule from the critical "Dimer" impurity.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 40% B
-
15 min: 90% B (Ramp to elute Dimer)
-
20 min: 90% B
-
21 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for alkyl bromide tail) and 254 nm (aromatic ring).
-
Critical Criteria: Resolution (Rs) between Main Peak and Dimer must be > 2.0.
Protocol B: 1H-NMR Structural Identification
Purpose: To confirm the integrity of the ethoxy linker and exclude isomeric mixtures.
-
Solvent: CDCl3.
-
Key Signals:
-
Triplet (~3.6 ppm): -CH2-Br (distinctive chemical shift).
-
Triplet (~4.3 ppm): -O-CH2 - (downfield due to oxygen).
-
Multiplet (6.6 - 7.3 ppm): Aromatic protons (pattern characteristic of 1,3-substitution).
-
-
Failure Mode: If the triplet at 3.6 ppm is split or shifted, suspect hydrolysis to the alcohol (which shifts to ~3.9 ppm).
References & Authority
-
ICH Q3A (R2) : Impurities in New Drug Substances. International Council for Harmonisation.[1][2][3] (Defines reporting and qualification thresholds for impurities like the Dimer).
-
ICH Q7 : Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Section 11.1 outlines requirements for Reference Standards).
-
USP General Chapter <11> : Reference Standards. (Provides the framework for establishing primary vs. secondary standards).
-
PubChem Compound Summary : this compound. (Chemical structure and physical property verification).
-
Thermo Scientific Chemicals : 1-(2-Bromoethoxy)-4-fluorobenzene Specifications. (Used for comparative reagent grade specifications; note isomer difference for illustrative specifications).
Disclaimer: This guide is for research and educational purposes. Always validate methods in your own laboratory according to local regulatory requirements (FDA/EMA).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
